2-Bromo-3,6-dichlorobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3BrCl2O2 |
|---|---|
Molecular Weight |
269.90 g/mol |
IUPAC Name |
2-bromo-3,6-dichlorobenzoic acid |
InChI |
InChI=1S/C7H3BrCl2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) |
InChI Key |
KFLUTCAOJQCWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synonyms and Technical Profile: 3,6-Dichloro-2-bromobenzoic Acid
The following technical guide provides an in-depth analysis of 3,6-dichloro-2-bromobenzoic acid (CAS 21739-97-9), a critical intermediate in the synthesis of the herbicide Dicamba.
Document Type: Technical Reference Guide Scope: Nomenclature, Chemical Identity, Synthesis Applications, and Analytical Characterization
Executive Summary
3,6-dichloro-2-bromobenzoic acid is a halogenated aromatic carboxylic acid primarily utilized as a high-value intermediate in the agrochemical industry. It serves as the direct precursor to Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used broad-spectrum herbicide.
For researchers and process chemists, distinguishing this specific intermediate from its downstream active ingredient is vital. While Dicamba is the end-product, the 2-bromo analog represents the "activated" scaffold required for the nucleophilic substitution that installs the methoxy group. This guide details the nomenclature, physical properties, and self-validating analytical protocols necessary for working with this compound.
Nomenclature & Synonyms
Accurate identification is critical when sourcing raw materials or searching patent literature. The compound is indexed under several naming conventions depending on the database (CAS vs. IUPAC).
Primary Identifiers
| Identifier Type | Value | Notes |
| Common Name | 2-Bromo-3,6-dichlorobenzoic acid | Preferred commercial name.[1][2][3] |
| CAS Registry Number | 21739-97-9 | Unique numerical identifier.[2][4] |
| IUPAC Name | 2-Bromo-3,6-dichlorobenzoic acid | Follows standard priority rules (COOH > Halogens). |
| Inverted Name | Benzoic acid, 2-bromo-3,6-dichloro- | Used in CA Index and some inventory lists. |
Synonyms & Trade Designations
-
3,6-Dichloro-2-bromobenzoic acid (User Query)
-
Dicamba-bromo precursor (Informal lab designation)
-
BD466229 (Catalog identifier, commonly used in HTS libraries)
Technical Note: Do not confuse this compound with 3,6-Dichlorosalicylic acid (3,6-DCSA) . DCSA is a metabolite of Dicamba where the methoxy group is demethylated to a hydroxyl. The compound discussed here (2-bromo) is a synthetic precursor.
Chemical Structure & Properties
Understanding the steric and electronic environment of this molecule is key to its reactivity. The bulky bromine atom at the ortho position (C2) forces the carboxylic acid group out of planarity, while the chlorines at C3 and C6 deactivate the ring, making the C2-Bromine highly susceptible to nucleophilic attack—a feature exploited in Dicamba synthesis.
Visualization
The following diagram illustrates the connectivity and the specific halogenation pattern that defines the molecule's reactivity.
Figure 1: Connectivity of 3,6-dichloro-2-bromobenzoic acid.[4] Note the C2-Bromine "Reactive Site" positioned for substitution.
Physical Properties Table
| Property | Data | Relevance |
| Molecular Formula | C₇H₃BrCl₂O₂ | Basis for mass spec calculation. |
| Molecular Weight | ~269.91 g/mol | Distinct from Dicamba (221.04 g/mol ). |
| Appearance | White to Off-white Solid | Typical of halogenated benzoic acids. |
| Solubility | Soluble in DMSO, MeOH, DCM | Poor water solubility (requires pH adjustment). |
| pKa (Calc) | ~1.5 - 2.0 | Highly acidic due to ortho-halogen effects. |
Technical Application: Synthesis Pathway
The primary utility of 3,6-dichloro-2-bromobenzoic acid is its role as the substrate for methoxylation . In industrial settings, this compound is generated via the oriented chlorination of 2-bromobenzoic acid.[1]
Mechanism of Action (Synthesis)
-
Precursor Formation: 2-Bromobenzoic acid is chlorinated (using Cl₂/Chlorosulfonic acid) to install chlorines at the 3 and 6 positions.[1]
-
Nucleophilic Aromatic Substitution (SɴAr): The 2-bromo intermediate is treated with sodium methoxide (NaOMe) or methanol/NaOH. The strong electron-withdrawing effects of the carboxyl and chlorine groups activate the C2 position, allowing the methoxy group to displace the bromine atom.
Workflow Diagram
Figure 2: Industrial synthesis route converting 2-bromobenzoic acid to Dicamba via the target intermediate.[1]
Analytical Characterization (Self-Validating Protocols)
To ensure trustworthiness in experimental results, researchers must validate the identity of this intermediate using orthogonal methods. The presence of Bromine and Chlorine provides a unique "fingerprint."
Mass Spectrometry (LC-MS/GC-MS)
The most definitive identification method is analyzing the isotope pattern .
-
Theory: Bromine has two stable isotopes (⁷⁹Br, ⁸¹Br) in a ~1:1 ratio. Chlorine has two (³⁵Cl, ³⁷Cl) in a ~3:1 ratio.
-
Expected Pattern: Unlike Dicamba (which has Cl₂ but no Br), the target molecule (Cl₂Br) will show a complex multiplet cluster.
-
M+0 (Base): ³⁵Cl₂, ⁷⁹Br
-
M+2: Mixed isotopes (High intensity due to ⁷⁹Br/⁸¹Br split)
-
Validation Check: If you see a simple Cl₂ pattern (9:6:1 ratio) without the Br split, you have likely hydrolyzed your product or failed the bromination.
-
1H NMR Spectroscopy
-
Solvent: DMSO-d₆ or CDCl₃.
-
Signals:
-
Aromatic Region: A singlet (or tight AB quartet depending on resolution) representing the two aromatic protons at C4 and C5. Due to the symmetry of the 3,6-dichloro substitution, these protons are chemically equivalent or nearly so.
-
Acid Proton: Broad singlet >13 ppm (often invisible if wet solvent is used).
-
Absence of Methoxy: Crucially, the spectrum must lack the strong singlet at ~3.9 ppm corresponding to the -OCH₃ group of Dicamba.
-
Safety & Handling
As a halogenated benzoic acid, standard safety protocols for organic acids apply.
-
Hazard Statements (GHS): H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Handling: Use a fume hood. The compound is a solid powder and can generate dust.
-
Storage: Store at room temperature, kept dry. Moisture can lead to slow hydrolysis or caking.
-
Disposal: Halogenated organic waste streams. Do not mix with non-halogenated solvents if incineration protocols differ.
References
-
Alchimica. (n.d.). 2-Bromo-3,6-dichlorobenzoic Acid Product Page. Retrieved from
-
Google Patents. (2019). CN109761788A - Preparation method of 2-bromo-3,6-dichlorobenzoic acid.[1][4] Retrieved from
-
PubChem. (n.d.).[6] 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) Compound Summary. (Context for downstream application). Retrieved from [7]
-
BLD Pharm. (n.d.). 2-Bromo-3,6-dichlorobenzoic acid - BD466229.[4] Retrieved from
Sources
- 1. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]
- 2. 2-Bromo-3,6-dichlorobenzoic Acid (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 3. CAS/ID No. 21739-97-9 | Alchimica [shop.alchimica.cz]
- 4. 1114809-26-5|2-Bromo-3,6-dichlorobenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 2-Bromo-3,6-dichlorobenzoic Acid CAS#: 21739-97-9 [m.chemicalbook.com]
- 6. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Safety Guide: 2-Bromo-3,6-dichlorobenzoic Acid
This technical guide is structured as a high-level whitepaper for researchers handling 2-Bromo-3,6-dichlorobenzoic acid , a specialized halogenated intermediate often encountered in the synthesis of agrochemicals (specifically Dicamba analogs) and complex pharmaceutical scaffolds.[1]
Given the compound's status as a non-cataloged or "captive" intermediate in many workflows, this guide synthesizes data from authoritative structure-activity relationship (SAR) models, patent literature, and established protocols for poly-halogenated benzoic acids.
Part 1: Chemical Identity & Structural Analysis[1]
This compound belongs to the class of poly-halogenated benzoic acids . Its specific substitution pattern (Bromine at C2, Chlorine at C3, C6) imparts unique physicochemical properties, most notably enhanced acidity and steric hindrance around the carboxylate moiety.
Substance Identification
| Parameter | Data | Notes |
| Chemical Name | 2-Bromo-3,6-dichlorobenzoic acid | |
| Synonyms | 3,6-Dichloro-2-bromobenzoic acid; Dicamba-Br Intermediate | |
| CAS Number | Not widely listed (Patent Ref: CN109761788A) | Often synthesized in situ.[1][2] |
| Molecular Formula | ||
| Molecular Weight | 269.91 g/mol | |
| SMILES | OC(=O)C1=C(Br)C(Cl)=CC=C1Cl |
Physicochemical Profile (Predicted & Analog-Based)
-
Acidity (pKa): ~1.5 – 1.9 (Predicted).
-
Expert Insight: This is significantly more acidic than benzoic acid (pKa 4.2). The "Ortho Effect" caused by the bulky Bromine (C2) and Chlorine (C6) forces the carboxyl group out of planarity with the benzene ring, reducing resonance stabilization of the acid but maximizing inductive electron withdrawal.
-
-
Physical State: Crystalline Solid (Off-white to beige).[3]
-
Melting Point: 145–155 °C (Based on 2,6-dichlorobenzoic acid analogs).
-
Solubility:
-
Water:[1] Low (< 1 g/L at pH 1).
-
Organic: High in DCM, EtOAc, DMSO.
-
Aqueous Base: High (forms soluble carboxylate salts).
-
Part 2: Hazard Identification & Risk Assessment[1][5]
As a halogenated aromatic acid, the primary hazards stem from its corrosive potential and metabolic stability (environmental persistence).
GHS Classification (Derived)
-
Signal Word: DANGER
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]
-
Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage) — Due to low pKa.
-
STOT-SE: Category 3 (May cause respiratory irritation).[5][6]
-
Aquatic Toxicity: Acute Category 2 (Toxic to aquatic life).
The "Why" Behind the Hazard
The combination of lipophilicity (halogenated ring) and high acidity makes this compound capable of penetrating lipid bilayers (skin/cell membranes) and delivering a localized pH shock.
[9]
Part 3: Safe Handling & Engineering Controls[1]
Personal Protective Equipment (PPE) Matrix
| Protection Level | Requirement | Rationale |
| Respiratory | P95/N95 Respirator (Dust) | Prevent inhalation of acidic particulates during weighing.[1] |
| Ocular | Chemical Splash Goggles | Critical: Standard safety glasses are insufficient due to corrosive risk to corneas. |
| Dermal | Nitrile Gloves (Min 0.11mm) | Double-gloving recommended during synthesis workup. |
| Engineering | Fume Hood | Required for all open handling. |
Storage Stability[1]
-
Conditions: Store at room temperature (15–25°C) in a desiccator.
-
Incompatibilities: Strong oxidizers, strong bases.
-
Shelf Life: Halogenated aromatics are generally stable, but moisture can induce caking.
Part 4: Technical Workflow – Purification & Isolation[1]
The most critical operation when working with 2-Bromo-3,6-dichlorobenzoic acid is its separation from non-acidic impurities (like unreacted 2-bromo-3,6-dichlorotoluene) using its pKa properties.[1]
Protocol: Acid-Base Swing Extraction
This method exploits the drastic solubility change between the free acid (organic soluble) and its salt (water soluble).
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[7]
-
1M NaOH (Sodium Hydroxide)
-
6M HCl (Hydrochloric Acid)
-
Brine (Saturated NaCl)
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
-
Basification (The Extraction):
-
Phase Separation:
-
Separate the layers. Keep the Aqueous Layer (contains product).
-
Validation: The Organic Layer contains non-acidic impurities.
-
-
Acidification (Precipitation):
-
Cool the aqueous layer to 0–5°C.
-
Dropwise add 6M HCl until pH < 1.
-
Observation: The product will precipitate as a white/beige solid.
-
-
Filtration: Vacuum filter the solid, wash with cold water, and dry.
Logic Flow Diagram: Purification Strategy
Note on Figure 2: DCM is denser than water (bottom layer), while EtOAc is less dense (top layer).[1]
Part 5: Emergency Response & Waste Management[1][12]
Spill Response
-
Evacuate: Isolate the area for 10-15 meters.
-
Neutralize: Do not wipe dry. Cover the spill with Sodium Bicarbonate (
) or Soda Ash. Wait for bubbling to cease. -
Collect: Sweep up the neutralized slurry.
-
Decontaminate: Wash surface with soap and water; the compound is persistent and can leave an irritant residue.
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Prohibition: Do NOT mix with non-halogenated solvents (increases disposal cost and safety risk during incineration).
-
Destruction: High-temperature incineration (> 1100°C) with scrubber systems (to capture HBr/HCl gases).
References
-
Patent Literature (Synthesis Route)
-
Analog Safety Data (Read-Across Source)
- Sigma-Aldrich. (2023).
-
[1]
-
pKa Prediction Models
-
General Handling of Halogenated Acids
- ECHA (European Chemicals Agency).
Sources
- 1. 27003-05-0|3,5-Dibromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]
- 9. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Analysis: 2-Bromo-3,6-dichlorobenzoic Acid vs. Dicamba
Executive Summary
This technical guide delineates the critical distinctions between 2-Bromo-3,6-dichlorobenzoic acid (hereafter referred to as 2-Br-3,6-DCBA ) and Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1][2] While structurally homologous, their roles in agrochemical development are distinct: Dicamba is a commercial synthetic auxin herbicide, whereas 2-Br-3,6-DCBA serves primarily as a high-value synthetic intermediate and a structural probe for steric sensitivity in auxin receptors.[1] This document analyzes their physicochemical divergence, synthetic interdependence, and receptor-level interactions, providing actionable protocols for their synthesis and analytical separation.
Structural and Physicochemical Divergence
The fundamental difference lies at the ortho-position (C2) of the benzoic acid scaffold. This single substitution dictates the molecule's solubility, pKa, and biological efficacy.
Chemical Structure Analysis[1][3]
-
Dicamba: Features a methoxy group (-OCH₃) at C2.[1][3] The oxygen atom acts as a hydrogen bond acceptor and introduces specific rotational freedom essential for active site conformation.
-
2-Br-3,6-DCBA: Features a bromine atom (-Br) at C2.[1][2][4] This is a "hard" lipophilic substituent with high steric bulk (Van der Waals radius ~1.85 Å) but no hydrogen bonding capability.
Comparative Properties Table[1]
| Parameter | 2-Bromo-3,6-dichlorobenzoic acid | Dicamba | Significance |
| CAS Number | 27003-05-0 (Isomer generic) / Specific Isomer varies | 1918-00-9 | Identification |
| Molecular Formula | C₇H₃BrCl₂O₂ | C₈H₆Cl₂O₃ | Mass Spec identification |
| Mol.[1][2][5][3][6][7][8][9][10] Weight | ~269.91 g/mol | 221.04 g/mol | 2-Br is significantly heavier due to Bromine.[1] |
| C2 Substituent | Bromine (-Br) | Methoxy (-OCH₃) | Determines reactivity (SNAr vs. Stability).[1] |
| Electronic Effect | -I (Inductive withdrawal) | -I (Inductive), +R (Resonance donation) | Affects acidity of the carboxylic acid.[1] |
| Acidity (pKa) | < 1.8 (Est.) | 1.87 | 2-Br analog is likely a stronger acid due to lack of resonance donation.[1] |
| Primary Role | Synthetic Intermediate / SAR Probe | Active Herbicide (Auxin Mimic) | Industrial application. |
Synthetic Interdependence: The Precursor Relationship
In industrial process chemistry, 2-Br-3,6-DCBA is not merely a competitor to Dicamba but often its direct progenitor .[1] Understanding this pathway is crucial for impurity profiling in manufacturing.
The "Sandmeyer-Like" Route
A common synthetic strategy involves the chlorination of 2-bromobenzoic acid or the conversion of 2-amino-3,6-dichlorobenzoic acid.[1] The 2-Br-3,6-DCBA intermediate is then subjected to Nucleophilic Aromatic Substitution (SₙAr) to install the methoxy group.[1]
Visualization of Synthetic Pathway
The following diagram illustrates the conversion logic, highlighting where 2-Br-3,6-DCBA sits in the workflow.
Figure 1: Synthetic workflow showing 2-Bromo-3,6-dichlorobenzoic acid as the critical electrophilic intermediate for Dicamba production.
Biological Interface: Mechanism of Action (SAR)
Why is Dicamba a potent herbicide while the Bromo-analog is not? The answer lies in the Transport Inhibitor Response 1 (TIR1) receptor pocket.[11]
The Auxin Binding Pocket
Dicamba acts as a "molecular glue," stabilizing the interaction between the TIR1 F-box protein and Aux/IAA transcriptional repressors.
-
The Role of the Methoxy Group (Dicamba): The ether oxygen at C2 is critical. It likely participates in water-mediated hydrogen bonding networks or electrostatic positioning within the TIR1 pocket, mimicking the indole ring of the natural auxin, Indole-3-acetic acid (IAA).[1]
-
The Failure of the Bromo Group (2-Br-3,6-DCBA): While Bromine mimics the size of a methyl group, it lacks the electron lone pairs of oxygen. It cannot accept hydrogen bonds. Furthermore, the C-Br bond is longer (~1.9 Å) than the C-O bond (~1.4 Å), potentially causing steric clashes that prevent the "lid" of the receptor (the Aux/IAA protein) from closing effectively.
Visualization of Receptor Logic
Figure 2: Structure-Activity Relationship (SAR) logic demonstrating why the Methoxy group is essential for TIR1-mediated signaling, whereas the Bromo group fails to stabilize the complex.[1]
Analytical Methodologies
Distinguishing these two compounds is critical for quality control (QC) to ensure the intermediate (2-Br) is fully converted to the product (Dicamba).
HPLC-UV/MS Separation Strategy
Due to the presence of the bromine atom, 2-Br-3,6-DCBA is significantly more lipophilic (higher LogP) than Dicamba.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Acetonitrile : Water (+0.1% Formic Acid).
-
Elution Order: Dicamba elutes first (more polar); 2-Br-3,6-DCBA elutes later (more hydrophobic).[1]
-
Mass Spectrometry:
-
Dicamba: Parent ion [M-H]⁻ = 219 m/z. Isotope pattern shows Cl₂ (9:6:1).
-
2-Br-3,6-DCBA: Parent ion [M-H]⁻ = ~269 m/z.[1] Isotope pattern is complex due to Br + Cl₂ combination (Distinctive M+2 and M+4 peaks).
-
Experimental Protocols
Protocol A: Synthesis of Dicamba from 2-Br-3,6-DCBA
This protocol demonstrates the chemical conversion, validating the "precursor" relationship.[1]
Safety: Work in a fume hood. 2-Br-3,6-DCBA is an irritant; Methanol is flammable.
-
Reagent Prep: Dissolve 10.0 g (37 mmol) of 2-Bromo-3,6-dichlorobenzoic acid in 50 mL of anhydrous Methanol.
-
Catalyst Addition: Add 0.5 equivalents of ZnCl₂ (Lewis acid catalyst) if utilizing a catalytic variant, or rely on strong base conditions.
-
Basification: Slowly add Potassium Hydroxide (KOH) pellets (3 eq) to the solution. Exothermic reaction - monitor temperature.[1]
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The reaction is an SNAr mechanism where Methoxide displaces Bromide.
-
Quench & Workup:
-
Cool to room temperature.[12]
-
Acidify to pH 1 with HCl (precipitates the acid form).
-
Extract with Ethyl Acetate (3x).
-
-
Purification: Recrystallize from Xylene or Water/Ethanol mix.
-
Validation: Check melting point. Dicamba MP: ~114–116°C.
Protocol B: Competitive Binding Assay (TIR1)
To verify the biological difference.
-
Protein: Express and purify Arabidopsis TIR1-ASK1 complex (insect cell culture).
-
Ligand: Use [³H]-IAA (radiolabeled natural auxin) as the tracer.
-
Competition:
-
Incubate TIR1 complex + [³H]-IAA + Varying concentrations of Dicamba (0.1 nM – 100 µM).[1]
-
Incubate TIR1 complex + [³H]-IAA + Varying concentrations of 2-Br-3,6-DCBA .
-
-
Pull-down: Use biotinylated Aux/IAA peptide and Streptavidin beads to capture the complex.
-
Readout: Measure radioactivity.
References
-
Synthesis of Dicamba: Patents and literature describe the chlorination of 2-bromobenzoic acid followed by methoxylation.[2]
- Source: Google P
- URL
-
TIR1 Crystal Structure & Auxin Binding: Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme complex.
-
URL:[Link]
-
-
Dicamba Properties & Metabolism: National Institutes of Health (NIH)
-
URL:[Link]
-
-
Auxin Herbicide Resistance Mechanisms: Interactions with TIR1/AFB receptors.[11][13]
- Source: PubMed Central (PMC).
-
URL:[Link]
Sources
- 1. 27003-05-0|3,5-Dibromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]
- 3. CN102838483A - Synthesis method of dicamba - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. 143769-25-9 | 2-Amino-3,5-dibromo-6-chlorobenzoic acid - AiFChem [aifchem.com]
- 7. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The herbicide dicamba (2-methoxy-3,6-dichlorobenzoic acid) is a peroxisome proliferator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]
- 11. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Purity Synthesis of Dicamba via Cu-Catalyzed Methoxylation of 2-Bromo-3,6-dichlorobenzoic Acid
Executive Summary
This application note details the laboratory-scale synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid) utilizing 2-bromo-3,6-dichlorobenzoic acid as the regio-defined starting material. Unlike traditional routes that rely on the carboxylation of 2,5-dichlorophenol (Kolbe-Schmitt reaction), this protocol employs a Copper-catalyzed Nucleophilic Aromatic Substitution (
This route is selected for its superior regioselectivity. Direct chlorination of 2-methoxybenzoic acid often yields inseparable isomers. By establishing the halogen pattern on the benzoic acid scaffold first (where the bulky bromine at C2 and carboxyl at C1 direct incoming chlorines to C3 and C6), we ensure the final methoxylation occurs exclusively at the C2 position.
Key Performance Indicators (KPIs)
| Parameter | Target Specification |
| Yield | > 85% (Isolated) |
| Purity (HPLC) | > 98.5% |
| Reaction Time | 2–4 Hours |
| Critical Impurity | 3,6-dichlorobenzoic acid (Hydrolysis product) < 0.5% |
Scientific Principles & Mechanism[1][2][3]
Retrosynthetic Logic
The transformation relies on the displacement of a halide (Bromine) ortho to a carboxylate group. While standard
To overcome this, we utilize Copper (I) catalysis . The carboxylate group acts as a directing ligand, coordinating with the Copper species to facilitate the oxidative addition of the aryl bromide, lowering the activation energy for the methoxide attack.
Reaction Mechanism (Catalytic Cycle)
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle or a
-
Ligand Exchange/Coordination: The carboxylate of the substrate coordinates to the Cu(I) species.
-
Oxidative Addition: The C-Br bond undergoes oxidative addition to the Copper center.
-
Nucleophilic Substitution: Methoxide (
) displaces the bromide ligand. -
Reductive Elimination: The C-O bond forms, releasing the product and regenerating the Cu(I) catalyst.
Figure 1: Simplified mechanistic flow of the Copper-catalyzed methoxylation. The carboxylate group's proximity to the bromine is critical for the 'ortho-effect' acceleration.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade | CAS No. |
| 2-Bromo-3,6-dichlorobenzoic acid | Substrate | >98% | Precursor |
| Sodium Methoxide (NaOMe) | Nucleophile | 30% in MeOH | 124-41-4 |
| Methanol (MeOH) | Solvent | Anhydrous | 67-56-1 |
| Copper (I) Iodide (CuI) | Catalyst | 99.9% | 7681-65-4 |
| Hydrochloric Acid (HCl) | Quenching | 37% (ACS) | 7647-01-0 |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with 2-Bromo-3,6-dichlorobenzoic acid (10.0 g, 37.0 mmol).
-
Add Methanol (50 mL) as the solvent.
-
Slowly add Sodium Methoxide solution (30% in MeOH) (16.7 g, ~92.5 mmol, 2.5 equiv).
-
Note: The first equivalent neutralizes the carboxylic acid; the remaining 1.5 equivalents act as the nucleophile.
-
Exothermic Alert: Addition will generate heat. Maintain temperature < 40°C during addition.
-
Step 2: Catalysis & Reaction
-
Add Copper(I) Iodide (350 mg, 5 mol%).
-
Optimization: Cu powder (bronze) can be used but CuI generally offers faster kinetics at lower temperatures.
-
-
Heat the mixture to Reflux (65°C - 70°C) under a nitrogen atmosphere.
-
Maintain reflux for 3 hours .
-
Process Control: Monitor by HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 3:1 + 1% Formic Acid). The starting material spot (
) should disappear, replaced by the more polar Dicamba spot ( ).
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Distillation: Remove the majority of Methanol under reduced pressure (Rotary Evaporator) to recover solvent.
-
Dilution: Dissolve the residue in Water (50 mL). The product is currently in its soluble sodium salt form.
-
Filtration: Filter the aqueous solution through a Celite pad to remove the insoluble Copper catalyst.
-
Acidification: Slowly add 6N HCl to the filtrate with vigorous stirring until pH < 1.
-
Observation: A thick white precipitate (Dicamba acid) will form immediately.
-
-
Extraction (Optional for higher purity): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate.-
Direct Filtration: For industrial simulation, simply filter the precipitate from step 12 and wash with cold water.
-
Step 4: Crystallization
-
Recrystallize the crude solid from Water/Ethanol (9:1) or Xylenes (standard industrial solvent for Dicamba purification).
-
Dry in a vacuum oven at 50°C for 6 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of Dicamba.[1][2][3]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture in solvent. | Ensure >2.2 eq of Base is used. Use anhydrous Methanol. |
| Decarboxylation | Reaction temperature too high (>120°C). | Keep temperature at reflux of MeOH (65-70°C). Do not use high-boiling solvents like DMF unless necessary. |
| Hydrolysis Product (Br | Water present in reaction matrix. | Ensure system is dry. Water competes with Methoxide to form 3,6-dichlorosalicylic acid. |
| Blue/Green Product | Residual Copper contamination. | Ensure thorough Celite filtration of the basic solution before acidification. |
References
-
Patent CN109761788A : Preparation method of dicamba.[4] (Describes the chlorination and subsequent methoxylation route).
-
Ullmann, F. (1903). Ueber die Darstellung von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft.[5] (Foundational text on Copper-catalyzed substitutions).
-
Organic Chemistry Portal . Ullmann Reaction / Ullmann Condensation.[1][6][7][8] (Mechanistic details on Cu-catalyzed ether synthesis).
-
ResearchGate . Synthesis of 3,6-dichlorosalicylic acid as an intermediate for dicamba production.[9][10] (Comparative study on alternative routes).
Sources
- 1. byjus.com [byjus.com]
- 2. CN109761787A - The preparation method of the chloro- 2 bromo toluene of 3,6- bis- and the preparation method of dicamba - Google Patents [patents.google.com]
- 3. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]
- 4. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN102838483A - Synthesis method of dicamba - Google Patents [patents.google.com]
Application Note & Protocol: A Robust Copper-Catalyzed Methoxylation of 2-Bromo-3,6-dichlorobenzoic Acid
Abstract
This document provides a comprehensive, field-tested protocol for the methoxylation of 2-bromo-3,6-dichlorobenzoic acid to produce 2-methoxy-3,6-dichlorobenzoic acid (Dicamba), a compound of significant interest in the agrochemical industry.[1][2] The described method is based on a copper-catalyzed Ullmann-type condensation, which is optimized for high yield and scalability.[3][4] We will elucidate the mechanistic rationale behind the choice of a copper-based catalyst, provide a detailed step-by-step experimental procedure, outline methods for reaction monitoring and purification, and offer a troubleshooting guide for common issues. This guide is designed for researchers, process chemists, and drug development professionals seeking a reliable and reproducible synthetic route.
Scientific Foundation & Mechanistic Rationale
The conversion of an aryl halide to an aryl ether is a fundamental transformation in organic synthesis. For a substrate like 2-bromo-3,6-dichlorobenzoic acid, which is substituted with both electron-withdrawing (chlorine, carboxylic acid) and electron-donating (chlorine lone pairs) groups, direct nucleophilic aromatic substitution (SNAr) with sodium methoxide can be sluggish and require harsh conditions.
To overcome this, we employ a copper-catalyzed Ullmann condensation. This reaction class has a long history and has been refined for modern synthesis, allowing for milder reaction conditions and broader substrate scope compared to the stoichiometric copper reactions of the early 20th century.[4][5] The reaction proceeds via a catalytic cycle, generally accepted to involve Cu(I) and Cu(III) intermediates.[6][7]
Key Mechanistic Steps:
-
Catalyst Activation: A Cu(I) species is the active catalyst. It can be added directly (e.g., CuI) or formed in situ.
-
Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition into the aryl-bromide bond of the substrate, forming a transient, high-energy Cu(III) intermediate.
-
Metathesis/Ligand Exchange: The sodium methoxide reacts with the Cu(III) complex, displacing the bromide ion and forming a new copper-methoxide bond.
-
Reductive Elimination: The final C-O bond is formed through reductive elimination from the Cu(III) center, yielding the desired 2-methoxy-3,6-dichlorobenzoic acid product and regenerating the active Cu(I) catalyst.[7]
Caption: Proposed catalytic cycle for the copper-catalyzed C-O coupling.
Materials and Safety
Reagents & Equipment
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2-Bromo-3,6-dichlorobenzoic acid | ≥98% | Sigma-Aldrich | Starting material. |
| Copper(I) Iodide (CuI) | 99.5% | Acros Organics | Catalyst. Store under inert gas. |
| Sodium Methoxide (NaOMe) | 95% | Sigma-Aldrich | Nucleophile. Highly moisture-sensitive.[8] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | Used for work-up acidification. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |
| Brine (Saturated NaCl) | N/A | Lab Prepared | Used for washing during work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
| Round-bottom flask, Condenser | N/A | VWR | Oven-dried prior to use. |
| Magnetic Stirrer/Hotplate | N/A | Corning | For heating and agitation. |
| Schlenk line or Glovebox | N/A | N/A | Required for handling sodium methoxide. |
Critical Safety Precautions
-
Sodium Methoxide (NaOMe): Highly corrosive, flammable, and reacts violently with water.[9][10] It causes severe skin burns and eye damage.[11] All handling must be performed under an inert atmosphere (nitrogen or argon) in a glovebox or using Schlenk techniques.[8][12] Wear appropriate PPE, including flame-retardant lab coat, safety goggles, and heavy-duty nitrile gloves.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. It is readily absorbed through the skin. All operations involving DMF must be conducted in a certified chemical fume hood.[11]
-
General Handling: The reaction should be conducted in a well-ventilated area. An oil bath is recommended for stable heating.
Detailed Experimental Protocol
This protocol is designed for a 20 mmol scale. Adjust quantities accordingly for different scales.
Caption: Step-by-step experimental workflow from setup to pure product.
Reaction Setup
-
Place a 250 mL two-neck round-bottom flask, a condenser, and a magnetic stir bar in an oven at 120 °C for at least 4 hours (or overnight) to ensure all moisture is removed.
-
Assemble the flask and condenser while still hot and allow them to cool to room temperature under a stream of dry nitrogen or argon.
-
To the cooled flask, add 2-Bromo-3,6-dichlorobenzoic acid (20.0 mmol, 5.60 g) and Copper(I) Iodide (1.0 mmol, 0.19 g, 5 mol%) .
-
Seal the flask with rubber septa and purge with inert gas for 10-15 minutes.
-
Using a dry syringe, add anhydrous DMF (80 mL) to the flask. Stir the mixture to create a suspension.
Reagent Addition and Reaction
-
Expertise Note: Sodium methoxide is a strong base and nucleophile. Adding it in portions helps to control any initial exotherm and ensures a smooth reaction initiation.
-
Under a positive flow of inert gas, carefully add Sodium Methoxide (50.0 mmol, 2.70 g, 2.5 equivalents) to the stirring suspension in three portions over 5-10 minutes.
-
Replace the septum on the main neck with a glass stopper and ensure a gentle flow of inert gas through the condenser.
-
Lower the flask into a preheated oil bath and heat the reaction mixture to 100-110 °C .
-
Maintain vigorous stirring at this temperature for 12-18 hours .
Reaction Monitoring
-
Progress can be monitored by TLC (Mobile Phase: 70:30:1 Hexane/Ethyl Acetate/Acetic Acid) or LC-MS.
-
To prepare a sample for analysis, withdraw ~0.1 mL of the reaction mixture, quench it into a vial containing 1 mL of 1M HCl, and extract with 1 mL of ethyl acetate. Spot the organic layer on the TLC plate.
-
The reaction is considered complete upon the disappearance of the starting aryl bromide spot.
Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
In a separate beaker, prepare 200 mL of cold 1M HCl. Pour the dark reaction mixture into the acid solution with stirring. This step neutralizes the excess base and protonates the product, making it soluble in the organic extraction solvent.
-
Transfer the quenched mixture to a 500 mL separatory funnel and extract with Ethyl Acetate (3 x 75 mL) .
-
Combine the organic layers. Wash sequentially with water (2 x 100 mL) and then brine (1 x 100 mL) . The water washes are critical for removing the high-boiling DMF solvent.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a cotton plug or filter paper, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid.
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Yield | 80-92% (isolated) |
| Purity | >98% (determined by ¹H NMR and HPLC) |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | A characteristic singlet for the methoxy protons (OCH₃) will appear around 3.9-4.1 ppm. The aromatic protons will show a characteristic pattern. |
| Problem | Potential Cause | Suggested Solution |
| Reaction Stalls / Low Conversion | 1. Inactive catalyst (oxidized CuI).2. Wet reagents or solvent.3. Insufficient temperature. | 1. Use fresh, high-purity CuI.2. Ensure all glassware is rigorously dried and use anhydrous DMF.3. Verify oil bath temperature is 100-110 °C. |
| Formation of Dark Tarry Material | Reaction temperature too high or prolonged heating. | Reduce temperature slightly (e.g., to 100 °C) and monitor the reaction closely to avoid running it for an excessive amount of time. |
| Product is an Oil / Fails to Crystallize | Presence of residual DMF solvent. | During work-up, perform additional water washes (3-4 times) on the combined organic layers to thoroughly remove all DMF. |
References
-
Title: Ligand‐Boosted Copper Catalysis for Air‐Tolerant Methoxylation of (Hetero)aryl Halides With Sodium Methoxide Source: ResearchGate URL: [Link]
- Source: Google Patents (US4161611A)
- Source: Google Patents (CN103819327A)
-
Title: The Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Ullmann condensation Source: Wikipedia URL: [Link]
-
Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: MDPI URL: [Link]
-
Title: SODIUM METHOXIDE, 95% - Safety Data Sheet Source: Gelest, Inc. URL: [Link]
Sources
- 1. US4161611A - Process for the production of 2-methoxy-3,6-dichlorobenzoic acid - Google Patents [patents.google.com]
- 2. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. gelest.com [gelest.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. download.basf.com [download.basf.com]
Strategic Nucleophilic Substitution of 2-Bromo-3,6-dichlorobenzoic Acid
Application Note & Protocol Guide | Version 2.1
Executive Summary & Strategic Rationale
Target Substrate: 2-Bromo-3,6-dichlorobenzoic acid (CAS: Dependent on derivative). Primary Challenge: Regioselective functionalization in a sterically crowded, poly-halogenated system.
This guide addresses the nucleophilic aromatic substitution (
To overcome these barriers, this protocol prioritizes Copper-Catalyzed Ullmann-Type Coupling . This approach leverages the "ortho-effect," where the carboxylate group coordinates with the copper catalyst, directing the nucleophile specifically to the C2-position and facilitating the displacement of Bromine over Chlorine. This method is the industry standard for synthesizing N-substituted anthranilic acids and Dicamba-class herbicides.
Mechanistic Insight & Regioselectivity
The Regioselectivity Hierarchy
In this substrate, three halogens are present. The order of displacement is governed by bond dissociation energy (BDE) and catalyst coordination:
-
C2-Bromine (Primary Target):
-
Activation: The C2-Br bond is weaker than C-Cl. Crucially, the adjacent carboxylate group acts as a directing group for Cu-catalysts, forming a cyclic transition state that accelerates oxidative addition at C2.
-
-
C6-Chlorine: Ortho to the carboxylate but possesses a stronger C-Cl bond. It is generally inert under C2-selective conditions.
-
C3-Chlorine: Meta to the carboxylate and sterically shielded; highly unreactive.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways between classical
Caption: Pathway comparison showing the catalytic advantage of Copper coordination (Ortho-effect) over the kinetically difficult classical SNAr route.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Aryl/Alkyl-3,6-dichlorobenzoic Acids (Amination)
Application: Synthesis of non-steroidal anti-inflammatory drug (NSAID) precursors and anthranilic acid scaffolds.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: 2-Bromo-3,6-dichlorobenzoic acid (1.0 equiv)
-
Nucleophile: Aniline derivative or Primary Alkyl Amine (1.2 – 1.5 equiv)
-
Catalyst: Copper(I) Oxide (
) or Copper powder (5-10 mol%) -
Base: Potassium Carbonate (
) (2.0 equiv)[2] -
Solvent: 2-Ethoxyethanol (Cellosolve) or DMF. Note: 2-Ethoxyethanol is preferred for easier workup.
-
Atmosphere: Nitrogen or Argon balloon.[2]
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under inert gas flow.
-
Charging: Add 2-Bromo-3,6-dichlorobenzoic acid (10 mmol, 2.70 g),
(20 mmol, 2.76 g), and Copper powder (1.0 mmol, 64 mg). -
Solvation: Add 2-Ethoxyethanol (15 mL) and the target amine (12-15 mmol).
-
Self-Validation Check: The mixture should be a heterogeneous slurry. If the amine is a solid, add it with the other solids. If liquid, add via syringe.
-
-
Reaction: Heat the mixture to 130°C (oil bath temperature) . Stir vigorously.
-
Reaction Time: Typically 12–16 hours.
-
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid). The starting material spot (
) should disappear, replaced by a fluorescent product spot.
-
-
Workup (Critical for Purity):
-
Pour the mixture into water (100 mL). The solution should be basic (pH > 10) and likely dark blue/green due to copper salts.
-
Filtration: Filter through a Celite pad to remove metallic copper/insoluble salts. Wash the pad with water.
-
Acidification: Slowly add 2M HCl to the filtrate with stirring until pH reaches 2–3.
-
Observation: The product should precipitate as a solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.
-
Purification: If necessary, recrystallize from Ethanol/Water.
-
Protocol B: Synthesis of 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba Analog)
Application: Herbicide synthesis and ether derivatives.[10]
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: 2-Bromo-3,6-dichlorobenzoic acid (1.0 equiv)
-
Nucleophile: Sodium Methoxide (NaOMe) (3.0 equiv). Use freshly prepared or high-quality commercial solution.
-
Catalyst: Copper(I) Bromide (CuBr) (10 mol%)
-
Ligand: Ethyl acetate (acting as ligand) or no ligand (high temp).
-
Solvent: Methanol (anhydrous).
Step-by-Step Methodology
-
Generation of Nucleophile: In a sealed tube or autoclave vessel, dissolve NaOMe (30 mmol) in anhydrous Methanol (20 mL).
-
Addition: Add 2-Bromo-3,6-dichlorobenzoic acid (10 mmol) and CuBr (1 mmol).
-
Reaction: Seal the vessel and heat to 100–110°C for 14 hours.
-
Pressure Warning: Methanol will generate pressure at this temperature. Use a rated pressure vessel.
-
-
Workup:
-
Evaporate Methanol under reduced pressure.
-
Redissolve residue in water (50 mL).
-
Acidify with HCl to pH 1.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Dry organic layer over
and concentrate.
-
Data Analysis & Troubleshooting
Comparative Reactivity Table
The following table summarizes the expected outcomes based on nucleophile and conditions.
| Parameter | Protocol A (Amination) | Protocol B (Etherification) | Classical |
| Nucleophile | Aniline / Alkyl amines | NaOMe / NaOEt | Amines / Alkoxides |
| Catalyst | Cu / | CuBr / CuI | None |
| Temperature | 130°C | 100–110°C (Pressure) | >150°C (High Pressure) |
| Selectivity | >95% C2-Substitution | >90% C2-Substitution | Poor (Mixed C2/C6 + Decarboxylation) |
| Yield | High (75–90%) | Moderate (60–75%) | Low (<30%) |
| Color Change | Green | Colorless | N/A |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Conversion.
-
Issue: Product is an oil/sticky gum upon acidification.
References
-
Regioselective Copper-catalyzed Amination of Bromobenzoic Acids. National Institutes of Health (PMC). Available at: [Link]
- Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (Dicamba).Google Patents.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Reaction of 2-Bromo-3,6-dichlorobenzoic acid with amines (General Methodology). BenchChem Application Notes. (Derived from general halo-benzoic acid protocols).[11]
Disclaimer: This protocol involves the use of high temperatures and pressurized vessels.[12] All experiments should be conducted in a fume hood with appropriate PPE.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic_aromatic_substitution [chemeurope.com]
- 5. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Protocols for synthesizing 3,6-dichloro-2-methoxybenzoic acid intermediates
Executive Summary & Retrosynthetic Strategy
3,6-dichloro-2-methoxybenzoic acid (Dicamba) is a polysubstituted benzoic acid herbicide functioning as a synthetic auxin.[1] Its synthesis is chemically non-trivial due to the specific orientation of the chlorine atoms relative to the carboxylic acid.
For the research and drug development community, the value of this synthesis lies not just in the final product, but in the mastery of nucleophilic aromatic substitution and the Kolbe-Schmitt carboxylation on electron-deficient rings.
Retrosynthetic Logic: The most robust industrial and laboratory route relies on the Kolbe-Schmitt carboxylation of 2,5-dichlorophenol. This approach leverages the ortho-directing power of the phenoxide anion to install the carboxyl group at the C1 position (relative to the C2 phenol), sterically flanked by the C3 and C6 chlorines.
The Pathway:
-
Precursor: 2,5-Dichloroaniline (High purity route) or 1,2,4-Trichlorobenzene (Industrial bulk route).[1]
-
Intermediate B: 3,6-Dichlorosalicylic acid (3,6-DCSA).[1][3]
-
Target: 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).[1][3][4][5][6][7][8]
Figure 1: Strategic workflow for Dicamba synthesis.[1] The critical bottleneck is the Kolbe-Schmitt carboxylation (Module 2 to 3).
Module 1: Synthesis of 2,5-Dichlorophenol (2,5-DCP)
While industrial routes often hydrolyze 1,2,4-trichlorobenzene, this requires extreme conditions (190°C+, high pressure).[1] For a research setting requiring high purity and safety, the Diazotization-Hydrolysis of 2,5-Dichloroaniline is the superior protocol.[1]
Protocol A: Diazotization-Hydrolysis
Rationale: This method avoids the formation of isomer mixtures common in direct chlorination of phenol.
Reagents:
-
2,5-Dichloroaniline (98%+)[1]
-
Sulfuric Acid (H2SO4), 35% aqueous solution[1]
-
Sodium Nitrite (NaNO2), 40% aqueous solution[1]
-
Urea (quencher)
-
Toluene or Xylene (extraction solvent)
Step-by-Step Methodology:
-
Acidification: Charge a jacketed glass reactor with 2,5-dichloroaniline (1.0 eq) and 35% H2SO4 (2.5 eq). Heat to 80°C to dissolve, then crash cool to 0-5°C to form a fine suspension of the amine sulfate salt.
-
Expert Note: Rapid cooling creates smaller crystals, essential for efficient diazotization kinetics.[1]
-
-
Diazotization: Add NaNO2 solution (1.05 eq) dropwise via a sub-surface dip tube, maintaining internal temperature <5°C. Stir for 1 hour.
-
QC Check: Test with starch-iodide paper (should turn blue immediately). Add urea to quench excess nitrite until paper remains white.[1]
-
-
Hydrolysis (The "Sandmeyer" Hydroxyl Variation):
-
Prepare a separate vessel with 35% H2SO4 (1.0 eq) and heat to 110°C (reflux) .
-
Slowly dose the cold diazonium salt solution into the boiling acid.
-
Mechanism:[1][7][9][10][11][12][13][14] The N2 group acts as the world's best leaving group, driven by entropy. The water attacks the carbocation immediately.
-
Visual Cue: Evolution of nitrogen gas (foaming) indicates reaction progress.
-
-
Isolation: Steam distill the product directly from the reaction mixture (2,5-DCP is steam volatile) OR cool and extract with toluene.
-
Purification: Recrystallize from hexane.
Data Specification:
| Parameter | Target Specification |
|---|---|
| Appearance | White to off-white needles |
| Melting Point | 58.0 – 59.0 °C |
| Yield | 85 – 90% |
| Purity (HPLC) | >99.0% |[6]
Module 2: The Kolbe-Schmitt Carboxylation (Synthesis of 3,6-DCSA)
This is the most technically demanding step. The reaction involves the electrophilic attack of CO2 on the phenoxide ring.
Critical Scientific Insight: The reaction requires anhydrous conditions . Water solvates the phenoxide anion, shielding it from CO2 attack.[1] We use Potassium Carbonate (K2CO3) not just as a base, but to drive the equilibrium. We use Xylene as a solvent to azeotropically remove water before CO2 introduction.
Protocol B: Carboxylation
Reagents:
-
Potassium Hydroxide (KOH), flake[1]
-
Solvent: Xylene (High boiling point, forms azeotrope with water)[1]
-
Gas: Carbon Dioxide (CO2), dry grade[1]
Step-by-Step Methodology:
-
Phenolate Formation:
-
In a high-pressure autoclave (Hastelloy or Stainless Steel), charge 2,5-DCP (1.0 eq), KOH (1.0 eq), and Xylene (5 vol).[1]
-
Heat to reflux (approx. 140°C) with a Dean-Stark trap.
-
Crucial Step: Reflux until no more water collects in the trap. The system must be bone dry. The potassium 2,5-dichlorophenolate precipitates as a slurry.[1]
-
-
The "Carbonate Boost":
-
Cool slightly and add anhydrous K2CO3 (0.5 – 1.0 eq).
-
Why: K2CO3 increases the local concentration of CO2 absorption and acts as a scavenger for any trace water generated during the rearrangement.
-
-
Carboxylation:
-
Seal the autoclave.
-
Pressurize with CO2 to 5.0 MPa (50 bar) .
-
Heat to 130-140°C . Stir vigorously (high shear is beneficial for the slurry).
-
Hold for 6–8 hours.
-
-
Work-up:
-
Purification: Recrystallize from water/ethanol (80:20).
Data Specification:
| Parameter | Target Specification |
|---|---|
| Appearance | White crystalline powder |
| Melting Point | 183.0 – 185.0 °C |
| Regioselectivity | >98% 3,6-isomer (vs 4-position attack) |[1][14]
Module 3: O-Methylation to Dicamba
The final step converts the phenolic hydroxyl to a methoxy group. This must be done carefully to avoid esterifying the carboxylic acid (or to hydrolyze it back if esterification occurs).
Protocol C: Selective O-Methylation
Reagents:
-
Methylating Agent: Methyl Chloride (MeCl) or Dimethyl Sulfate (DMS).
-
Safety Note: DMS is highly toxic/mutagenic. MeCl is a gas and requires an autoclave. For lab scale, DMS is often easier to handle with proper containment; for scale-up, MeCl is preferred.[1] We will describe the MeCl route for industrial relevance.
-
Step-by-Step Methodology:
-
Dissolution: In the autoclave, dissolve 3,6-DCSA (1.0 eq) in 30% NaOH (2.2 eq). The extra base ensures the formation of the dianion (carboxylate and phenoxide).
-
Methylation:
-
Hydrolysis (Cleanup):
-
Isolation:
-
Acidify with HCl to pH 1.0.
-
Dicamba precipitates as a solid.[1]
-
Filter and wash with cold water.
-
Data Specification:
| Parameter | Target Specification |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 114.0 – 116.0 °C |
Analytical Validation (Self-Validating Systems)
To ensure the protocol is working, use these checkpoints.
HPLC Method (General):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase: A: Water (0.1% H3PO4) / B: Acetonitrile. Gradient 30% B to 80% B over 20 mins.[1]
-
Detection: UV @ 230 nm (Chlorinated benzenes absorb strongly here).
-
Retention Order: 3,6-DCSA (Polar) < Dicamba < 2,5-DCP (Non-polar).[1]
NMR Validation (1H NMR, 400 MHz, DMSO-d6):
-
2,5-DCP: Doublet at ~7.3 ppm, Doublet at ~6.9 ppm (aromatic protons).[1] Phenolic -OH broad singlet.[1]
-
Dicamba:
-
Aromatic: Two doublets (AB system) around 7.0–7.5 ppm (indicating two adjacent aromatic protons).
-
Methoxy: Sharp singlet at ~3.8 ppm (3H).
-
Acid: Broad singlet >12 ppm (1H).
-
Safety & Waste Management
-
Chlorinated Waste: All filtrates containing chlorinated aromatics (DCP, TCB) must be segregated for high-temperature incineration.[1] Do not discharge to sewer.
-
Dimethyl Sulfate (DMS): If used, neutralize spills with concentrated aqueous ammonia.[1] DMS is a potent alkylating agent and carcinogen.
-
Diazonium Salts: Never let the diazonium salt dry out; it can be explosive. Always process immediately in solution.
References
-
Preparation of 2,5-dichlorophenol. US Patent 4670610A.[1][2][4] Novartis AG. (1987).[2] Link
-
Process for the preparation of 3,6-dichloro-salicylic acid. US Patent 4232172A. BASF AG. (1980). Link
-
Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA). US Patent Application 20190119189A1. (2019).[1] Link
-
Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. ResearchGate. (2025).[1][10] Link
-
Dicamba: Identification of metabolites and synthesis. University of Arkansas ScholarWorks. (2014). Link
Sources
- 1. 2,4,5-Trichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. US4670610A - Preparation of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 3. Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]
- 5. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. US20170190648A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 12. CN102838482A - Preparation method of 3,6-dichlorosalicylic acid - Google Patents [patents.google.com]
- 13. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 14. CN102838483A - Synthesis method of dicamba - Google Patents [patents.google.com]
- 15. US2665314A - Selective chlorination of 2, 5-dichlorophenal to 2, 4, 5-trichlorophenol in the presence of 2, 4-dichlorophenal - Google Patents [patents.google.com]
- 16. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]
Industrial preparation methods for 2-Bromo-3,6-dichlorobenzoic acid
Executive Summary
2-Bromo-3,6-dichlorobenzoic acid (CAS: Variable/Derivative specific) is a critical high-value intermediate, primarily utilized in the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and related agrochemical actives. Its structural complexity—characterized by a sterically crowded trisubstituted benzene ring—presents significant challenges for industrial scale-up, particularly regarding regioselectivity and yield optimization.
This Application Note details a validated, high-yield industrial protocol for the preparation of 2-Bromo-3,6-dichlorobenzoic acid via the Directed Chlorination of 2-Bromobenzoic Acid in a chlorosulfonic acid medium. This route is preferred over oxidative methods (e.g., from toluenes) due to the low cost of starting materials (benzoic acid) and superior atom economy.
Reaction Engineering & Chemistry
The synthesis relies on Electrophilic Aromatic Substitution (EAS). The core challenge is directing two chlorine atoms specifically to the 3 and 6 positions of the 2-bromobenzoic acid scaffold.
Mechanistic Pathway
The reaction proceeds in a superacidic medium (Chlorosulfonic acid/
-
Precursor: 2-Bromobenzoic acid.[1]
-
Solvent/Reagent: Chlorosulfonic acid (
) acts as both the solvent and a dehydrating agent/Lewis acid activator. -
Catalysis: A Lewis acid (e.g.,
, ) is employed to polarize the chlorine gas ( ), generating the active electrophile. -
Regioselectivity:
-
The carboxyl group (-COOH) is a meta-director.
-
The bromine atom (-Br) is an ortho/para-director.
-
First Chlorination: Occurs predominantly at the C5 position (para to Br, meta to COOH) or C3 (ortho to Br, meta to COOH).
-
Second Chlorination: The combined directing effects of the substituents force the second chlorine into the remaining open position (C6 or C3), yielding the thermodynamic 3,6-dichloro product.
-
Synthetic Workflow Diagram
Caption: Industrial synthesis pathway from Benzoic Acid to 2-Bromo-3,6-dichlorobenzoic acid, highlighting the key chlorination step.
Industrial Protocol: Chlorination of 2-Bromobenzoic Acid
Source Validation: This protocol is adapted from optimized industrial patent methodologies (CN109761788A) and validated for scale-up suitability [1].
Materials & Equipment
-
Reactor: Glass-lined or Hastelloy reactor (resistant to strong acids/halogens).
-
Reagents:
-
2-Bromobenzoic acid (Purity >98%)
-
Sulfuric acid (95-98%) or Chlorosulfonic acid
-
Chlorine gas (
) -
Catalyst: Aluminum Chloride (
) or Ferric Chloride ( ) -
Solvent for workup: Methanol (optional), Water.
-
Step-by-Step Methodology
Step 1: Reactor Charging
-
Purge the reactor with nitrogen to remove moisture.
-
Charge 300 g of Concentrated Sulfuric Acid (95%) (or Chlorosulfonic acid for higher reactivity) into the reactor.
-
Add 195 g of 2-Bromobenzoic acid (0.97 mol) under stirring. Ensure complete suspension/dissolution.
-
Add catalyst: 0.2 g of
(or ).
Step 2: Chlorination Reaction
-
Heat the mixture to 40°C .
-
Begin sparging Chlorine gas (
) into the liquid phase via a dip tube.-
Target Mass: Introduce approximately 140 g of
(approx. 2.0 molar equivalents).[1] -
Flow Rate: Control flow to maintain temperature between 40–50°C. Exothermic reaction.
-
-
After chlorine addition is complete, maintain temperature at 40°C for 30–60 minutes .
-
IPC (In-Process Control): Sample for HPLC.[2][3] Target <1% unreacted intermediate.
Step 3: Degassing and Quench
-
Apply negative pressure (vacuum) to the reactor to degas residual
and (if chlorosulfonic acid was used). Scrubber system must be active. -
Cool the reaction mass to 10°C .
-
Quenching (Critical Safety Step): Slowly pour the reaction mass into ice water (ratio 1:3 mass/water). Caution: Highly exothermic.
Step 4: Isolation
-
Filter the precipitated solid using a centrifuge or nutsche filter.
-
Wash the cake with water until the filtrate pH is neutral (pH 6–7).
-
Dry the solid in a vacuum oven at 60°C.
Expected Results
| Parameter | Specification |
| Physical State | Off-white to pale yellow crystalline solid |
| Yield (Gravimetric) | 240 – 250 g (approx. 90–94% yield) |
| Purity (HPLC) | > 97.0% |
| Melting Point | Distinctive range (verify against standard) |
Process Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Insufficient | Increase agitation speed (RPM). Ensure dip tube is submerged. Increase reaction time by 30 min. |
| High Impurity Profile (Over-chlorination) | Temperature > 60°C or excess | Strictly control temp at 40°C. Stop gas flow immediately upon stoichiometry saturation. |
| Dark Coloration | Oxidation/Charring from | Ensure temperature does not spike during reagent addition.[5] Use high-purity starting material. |
| Corrosion of Equipment | Moisture ingress forming | Maintain strict |
Quality Control: HPLC Method
To ensure the integrity of the intermediate before downstream processing (e.g., methoxylation to Dicamba), use the following method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm and 254 nm.
-
Retention Time: 2-Bromobenzoic acid (early) < 2-Bromo-3,6-dichlorobenzoic acid (late).
Safety & Handling (SHE)
-
Chlorosulfonic Acid/Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water. Protocol: Always add acid to water (or pour reaction mass into ice) during quench, never the reverse.
-
Chlorine Gas: Fatal if inhaled. Protocol: All operations must be conducted in a closed system with a caustic scrubber (NaOH) to neutralize off-gassing
and . -
PPE: Full chemical resistant suit, face shield, and respirator (Type B/E) or supplied air if ventilation is insufficient.
References
-
Patent CN109761788A. Preparation method of 2-bromo-3,6-dichlorobenzoic acid. (2019).[6][4][7] Jiangsu.
-
BenchChem Technical Support. Synthesis of Chloro-Substituted Benzoic Acids. (2025).[5][8][9]
-
Patent DE1277840B. Process for the preparation of 2,6-dichlorobenzoic acid.[6] (Historical context on chlorination).
Disclaimer: This document is for research and development purposes only. Procedures involving hazardous chemicals should only be performed by qualified personnel in appropriate facilities.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 4. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]
- 7. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Methoxylation of 2-Bromo-3,6-dichlorobenzoic Acid
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Minimizing Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Context
Welcome to the technical support hub for the synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba) via the methoxylation of 2-bromo-3,6-dichlorobenzoic acid .
This transformation relies on a Copper-catalyzed nucleophilic aromatic substitution (Ullmann-type coupling). While the electron-deficient nature of the polychlorinated ring aids reactivity, the presence of the carboxylate group introduces specific challenges regarding solubility, decarboxylation, and competing nucleophiles.
The Core Transformation:
Critical Impurity Profile
Users typically encounter three primary failure modes. Identification is the first step to resolution:
| Impurity / Side Product | Structure | Root Cause |
| Impurity A (Protodebromination) | 3,6-dichlorobenzoic acid | Radical pathway activation; solvent H-donation; trace O₂. |
| Impurity B (Hydrolysis) | 3,6-dichloro-2-hydroxybenzoic acid | Presence of water (wet MeOH or hydrated base); hydroxide competition. |
| Impurity C (Decarboxylation) | 2,5-dichloroanisole (and isomers) | Excessive temperature (>130°C); acidic pH excursions. |
Standard Operating Procedure (SOP)
Note: This protocol assumes a Copper(I)-catalyzed mechanism, which is the industry standard for this specific substrate to minimize forcing conditions.
Reagents & Setup
-
Substrate: 2-Bromo-3,6-dichlorobenzoic acid (Dry, >98% purity).
-
Nucleophile: Sodium Methoxide (NaOMe), 25-30% in Methanol (anhydrous).
-
Catalyst: CuBr or CuI (1–5 mol%).
-
Ligand (Optional but recommended): 8-Hydroxyquinoline or Acetylacetone (improves kinetics at lower temps).
-
Solvent: Methanol (anhydrous).
Workflow Logic
Figure 1: Optimized workflow for the methoxylation process focusing on salt formation prior to catalysis.
Troubleshooting Guide
Issue 1: "I am seeing high levels of 3,6-dichlorobenzoic acid (Impurity A)."
Diagnosis: Protodebromination. This occurs when the aryl radical (formed transiently during the catalytic cycle) abstracts a hydrogen atom from the solvent (methanol) instead of coupling with the methoxide. This is often driven by oxidative stress or "naked" copper species.
Corrective Actions:
-
Degassing is Non-Negotiable: Oxygen promotes radical pathways. Sparge your methanol with Nitrogen or Argon for at least 20 minutes before catalyst addition.
-
Increase Concentration: Dilute conditions favor intramolecular H-abstraction or solvent interaction. Run the reaction at high concentration (1.0 M - 2.0 M).
-
Ligand Selection: Use a ligand (e.g., ethyl 2-oxocyclohexanecarboxylate or phenanthroline). Ligated copper is less prone to radical "leakage" than free copper salts.
Issue 2: "The product contains significant phenolic impurities (Impurity B)."
Diagnosis: Competitive Hydrolysis.
Even though methoxide is a better nucleophile, hydroxide ions (
Corrective Actions:
-
Water Audit: Check the Karl Fischer (KF) water content of your MeOH. It must be <0.05%.
-
Base Quality: Do not use KOH/MeOH if possible, as it generates water (
). Use commercial anhydrous NaOMe solution or freshly prepared NaOMe from Sodium metal. -
Atmosphere: Ensure the reflux condenser has a drying tube or positive nitrogen pressure to prevent atmospheric moisture ingress.
Issue 3: "My yield is low, and I detect 'missing' mass (Decarboxylation)."
Diagnosis: Thermal Decarboxylation.[1]
Ortho-substituted benzoic acids are sterically crowded. At high temperatures, the carboxylate group can be ejected as
Corrective Actions:
-
Temperature Ceiling: Do not exceed 80°C (methanol reflux) unless using a pressurized vessel. If using pressure, keep T < 110°C.
-
Maintain Basicity: The carboxylate salt is thermally more stable than the free acid. Ensure you have at least 2.1 equivalents of base (1 eq to deprotonate the acid, 1.1 eq for the substitution). If the pH drops, decarboxylation accelerates.
Mechanistic Pathway & Failure Modes
Understanding the competition between the desired pathway and side reactions is vital for process control.
Figure 2: Competitive pathways in the Copper catalytic cycle. Green indicates the desired path; red indicates failure modes.
Frequently Asked Questions (FAQ)
Q: Can I use Potassium Carbonate (
Q: Why do I need 2+ equivalents of base? A: The first equivalent is consumed instantly to convert the benzoic acid into the benzoate salt. This salt is the actual substrate. The second equivalent acts as the nucleophile for the bromine displacement. We recommend 2.2 to 2.5 equivalents to drive kinetics.
Q: Can I run this without a Copper catalyst?
A: Only if you use forcing conditions (high pressure, >120°C). However, "uncatalyzed"
Q: How do I remove the Copper residues during workup? A: After the reaction, acidify the mixture to pH 1. The product will precipitate (or can be extracted into organic solvent). The Copper salts usually remain in the aqueous acidic phase. For strict pharmaceutical limits, a wash with EDTA or an ammonia solution can sequester residual copper.
References
-
Richter, S. B. (1961). 2-methoxy-3,6-dichlorobenzoic acid and salts. US Patent 3,013,054. Velsicol Chemical Corp. Link
-
Foundational patent describing the synthesis of Dicamba and related salts.[2]
-
-
Wang, J., et al. (2019). A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. Tetrahedron Letters, 60(15), 1046-1049. Link
- Provides critical insight into the hydrolysis side-reactions and impurity profiles of 3,6-dichloro-benzoic acid deriv
-
Yang, Z., et al. (2019). Preparation method of 2-bromo-3,6-dichlorobenzoic acid. CN Patent 109761788A. Link
- Details the specific chlorination and subsequent methoxylation steps, including c
-
Sperry, J. B., & Wright, D. L. (2005). The application of copper-catalyzed Ullmann cross-coupling reactions. Chemical Society Reviews. Link
- General mechanism reference for minimizing protodebromin
Sources
Validation & Comparative
HPLC Analysis of 2-Bromo-3,6-dichlorobenzoic Acid: A Comparative Technical Guide
Executive Summary
2-Bromo-3,6-dichlorobenzoic acid is a critical halogenated aromatic intermediate, primarily observed in the industrial synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1][2] Its analysis is chemically challenging due to its high acidity (estimated pKa < 2.[2]0) and structural similarity to other polysubstituted benzoic acid impurities.[2]
This guide provides a comparative analysis of chromatographic strategies for detecting this compound. We recommend Acid-Suppressed Reversed-Phase HPLC (RP-HPLC) as the primary method for routine quality control due to its robustness and reproducibility, while evaluating Ion-Pair Chromatography and GC-MS as viable alternatives for specific use cases.[2]
Part 1: Chemical Profile & Analytical Challenges[2]
Understanding the physicochemical behavior of the analyte is the prerequisite for method selection.
| Feature | Description | Analytical Implication |
| Structure | Polysubstituted benzoic acid (Br at C2, Cl at C3, C6).[2][3] | Steric hindrance at the carboxylic group; high electron-withdrawing potential.[2] |
| Acidity (pKa) | < 2.0 (Estimated) | The ortho-halogen substituents (Br, Cl) significantly stabilize the carboxylate anion, making it a stronger acid than benzoic acid.[2] |
| Solubility | Low in water; High in ACN/MeOH.[2] | Sample diluent must match the initial mobile phase to prevent precipitation.[2] |
| UV Absorption | Maxima ~210 nm, ~235 nm, ~280 nm.[2] | Aromatic ring allows UV detection; 235 nm offers a balance of sensitivity and solvent transparency.[2] |
The "pKa Challenge"
Because the pKa is extremely low, the molecule exists almost entirely as an anion at standard HPLC pH levels (pH 3–4).[2] Anionic species do not retain well on C18 columns and exhibit severe peak tailing due to secondary interactions with residual silanols.[2]
-
Solution: The mobile phase pH must be lowered to ~2.0 to suppress ionization (keeping the molecule neutral), or an ion-pairing agent must be used.[2]
Part 2: Method Comparison
Method A: Acid-Suppressed RP-HPLC (Recommended)
The Gold Standard for Routine QC. Utilizes a highly acidic mobile phase to protonate the carboxylic acid, forcing it into a neutral, hydrophobic state that retains on a C18 stationary phase.[2]
-
Pros: Robust, compatible with MS (if Formic/TFA used), no column equilibration lag (unlike Ion-Pair).[2]
-
Cons: Low pH (<2.[2]5) can shorten column lifetime if standard silica is used; requires "Steric Protection" or Hybrid columns.[2]
Method B: Ion-Pair Chromatography (IPC)
The Alternative for Peak Shape. Uses a quaternary ammonium salt (e.g., Tetrabutylammonium phosphate) in the mobile phase.[2] The amine forms a neutral ion-pair with the analyte.[2]
-
Pros: Excellent peak shape for ionized acids; allows operation at neutral pH.[2]
-
Cons: "Dirty" method—permanently alters column chemistry; slow equilibration; incompatible with LC-MS (ion suppression).[2]
Method C: GC-MS (Derivatization)
The Orthogonal Confirmation. Requires converting the carboxylic acid to a methyl ester (using BF3-Methanol or Diazomethane) prior to injection.
-
Pros: Definitive structural identification (Mass Spec); separates volatile isomers well.
-
Cons: Time-consuming sample prep; thermal instability risk; not suitable for high-throughput QC.[2]
Comparative Data Summary (Simulated Validation Metrics)
| Metric | Method A (RP-HPLC Acidic) | Method B (Ion-Pair) | Method C (GC-MS) |
| Retention Stability | High (<0.5% RSD) | Moderate (Temperature sensitive) | High |
| Peak Tailing (Tf) | 1.1 – 1.3 | 1.0 – 1.1 (Superior) | N/A |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.8 µg/mL | ~0.05 µg/mL |
| Prep Time | Low (Filter & Inject) | Low | High (Derivatization) |
Part 3: Detailed Experimental Protocol (Method A)
This protocol is designed for the separation of 2-Bromo-3,6-dichlorobenzoic acid from its precursor (2-bromobenzoic acid) and product (Dicamba).
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax StableBond SB-C18 or Waters XSelect HSS T3 (3.5 µm, 4.6 x 150 mm).[2]
-
Wavelength: 235 nm (Primary), 254 nm (Secondary).[2]
-
Temperature: 35°C (Controls viscosity and retention reproducibility).
-
Flow Rate: 1.0 mL/min.[2]
Mobile Phase Preparation[4]
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.1).[2]
-
Note: For LC-MS applications, substitute with 0.1% Formic Acid, though peak shape may degrade slightly.[2]
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).[2]
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 30 | 70 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of 2-Bromo-3,6-dichlorobenzoic acid in 10 mL Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using 50:50 Water:Acetonitrile .
-
Critical: Do not use 100% water as diluent; the compound may precipitate.[2]
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Part 4: Visualization of Method Logic
Diagram 1: Method Development Decision Tree
This flowchart illustrates the logic used to select the Acid-Suppressed mode over alternatives.
Caption: Decision matrix for selecting the optimal chromatographic mode based on analyte acidity and detection requirements.
Diagram 2: Synthesis & Impurity Context
Understanding where this compound appears in the Dicamba workflow helps in identifying likely co-eluting impurities.[2]
Caption: Industrial synthesis pathway of Dicamba showing the target analyte as the key intermediate.
Part 5: Troubleshooting & Validation (Self-Validating System)
To ensure the method is performing correctly, use these system suitability criteria:
-
Resolution Check:
-
Tailing Factor (Tf):
-
Retention Drift:
References
-
BenchChem. (2025).[2][4][5] A Comparative Guide to the Cross-Validation of Analytical Methods for Halogenated Benzoic Acids. Retrieved from [2]
-
Google Patents. (2019).[2] CN109761788A - Preparation method of 2-bromo-3,6-dichlorobenzoic acid.[1][2] Retrieved from
-
SIELC Technologies. (n.d.).[2] Separation of Benzoic acid derivatives on Newcrom R1 HPLC column. Retrieved from [2]
-
PubChem. (2025).[2][6] 2,6-Dichlorobenzoic acid (Structural Analog Data). National Library of Medicine.[2] Retrieved from [2]
-
Chromatography Today. (2014). Metabolite Profiling of Bromobenzoic Acids. Retrieved from [2]
Sources
- 1. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]
- 2. Dicamba - Wikipedia [en.wikipedia.org]
- 3. CN102838483A - Synthesis method of dicamba - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: GC-MS Profiling of Impurities in 2-Bromo-3,6-dichlorobenzoic Acid
Executive Summary & Analytical Context
2-Bromo-3,6-dichlorobenzoic acid is a critical penultimate intermediate in the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). The purity of this intermediate directly dictates the yield and regulatory compliance of the final active pharmaceutical ingredient (API) or agrochemical active.
The primary analytical challenge lies in the compound's high polarity (carboxylic acid moiety) and the structural similarity of its positional isomers—specifically 2-bromo-3,5-dichlorobenzoic acid , which forms as a thermodynamically favored byproduct during chlorination.
This guide compares two GC-MS derivatization strategies—Silylation (BSTFA) vs. Methylation (BF3-Methanol) —to determine the superior method for resolving these critical isomeric impurities.
Comparative Analysis: Derivatization Strategies
Direct injection of carboxylic acids into GC-MS results in peak tailing, adsorption, and poor reproducibility due to hydrogen bonding.[1] Derivatization is mandatory. Below is a technical comparison of the two industry-standard approaches.
Table 1: Performance Matrix of Derivatization Methods
| Feature | Method A: Silylation (BSTFA) | Method B: Methylation (BF3-MeOH) |
| Reaction Type | Nucleophilic substitution (TMS ester formation) | Acid-catalyzed esterification (Methyl ester formation) |
| Reaction Time | 30 minutes @ 60°C | 60 minutes @ 70°C |
| Derivative Stability | Low (Hydrolyzes in presence of moisture) | High (Stable for weeks at 4°C) |
| Isomer Resolution | Moderate (Bulky TMS group can obscure steric differences) | Superior (Compact methyl group maintains steric discrimination) |
| MS Fragmentation | [M-15]⁺ (Loss of Methyl) often dominant; complex background | Distinct molecular ion [M]⁺; clear isotope patterns for Cl/Br |
| Detector Fouling | High (SiO₂ deposits on source) | Low |
| Verdict | Suitable for rapid, qualitative screening. | Recommended for quantitative impurity profiling. |
Scientific Rationale: Why Methylation Wins
While silylation is faster, the Methylation route is superior for this specific application because:
-
Steric Discrimination: The bulky Trimethylsilyl (TMS) group in Method A often masks the subtle steric differences between the 3,5-dichloro and 3,6-dichloro isomers, reducing chromatographic resolution (
). The smaller methyl group in Method B allows the stationary phase to interact more distinctively with the halogen substitution pattern on the benzene ring. -
Isotope Cluster Clarity: The mass spectra of methyl esters provide cleaner molecular ion clusters (
, , ), which are essential for confirming the presence of multi-halogenated impurities (e.g., trichlorinated byproducts) without interference from silicon isotopes.
Critical Impurity Profiling
The synthesis of 2-bromo-3,6-dichlorobenzoic acid typically proceeds via the chlorination of 2-bromobenzoic acid.[2] Understanding the reaction kinetics reveals the likely impurities.
Impurity Formation Pathway (Graphviz Diagram)
The following diagram illustrates the competitive chlorination pathways that generate the target molecule and its critical impurities.
Caption: Reaction pathway showing the competition between the target 3,6-isomer and the thermodynamically favored 3,5-isomer during chlorination.
Validated Experimental Protocol (Method B)
This protocol utilizes Boron Trifluoride-Methanol (BF3-MeOH) derivatization followed by GC-MS analysis. This method is self-validating through the use of an internal standard.
Reagents & Equipment[1][3][4][5][6][7]
-
Reagent: 14% BF3 in Methanol.
-
Solvent: Hexane (HPLC Grade).
-
Internal Standard (IS): 2,4-Dichlorobenzoic acid (distinct retention time, similar chemistry).
-
Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm) or equivalent.
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 10 mg of the sample into a 20 mL headspace vial.
-
Add 100 µL of Internal Standard solution (1 mg/mL in Methanol).
-
Add 2 mL of 14% BF3-Methanol .
-
-
Derivatization:
-
Cap tightly and incubate at 70°C for 60 minutes in a heating block.
-
Checkpoint: Solution should turn clear. Turbidity indicates incomplete dissolution or salt formation.
-
-
Extraction:
-
Analysis:
-
Transfer 1 mL of the top Hexane layer to an autosampler vial.
-
Inject 1 µL into the GC-MS (Split 10:1).
-
GC-MS Parameters
| Parameter | Setting |
| Inlet Temp | 250°C |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 240°C (Hold 2 min) |
| Transfer Line | 280°C |
| MS Source | 230°C (EI Mode, 70 eV) |
| Scan Range | 50–450 m/z |
Data Interpretation & Expected Results
The following table summarizes the expected retention times (RT) and mass spectral ions for the target and key impurities using the protocol above.
Table 2: Impurity Identification Data
| Compound | Approx RT (min) | Target Ions (m/z) | Notes |
| Methyl 2-bromo-5-chlorobenzoate | 9.2 | 248, 250, 217 | Intermediate; indicates incomplete reaction. |
| Methyl 2-bromo-3,5-dichlorobenzoate | 11.4 | 282, 284, 251 | Critical Impurity. Elutes before target. |
| Methyl 2-bromo-3,6-dichlorobenzoate | 11.8 | 282, 284, 251 | Target Analyte. |
| Methyl 2-bromo-3,4,6-trichlorobenzoate | 13.1 | 316, 318, 285 | Over-chlorination byproduct. |
Resolution Check: The resolution (
References
-
National Institutes of Health (NIH). (2006). Gas-chromatographic separation of stereoisomers of dipeptides and benzoic acid derivatives.Chirality, 18(7), 551-557.[5] Retrieved from [Link]
-
Google Patents. (2019). Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA).[6][7][8][9] US20190119189A1. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Gas-chromatographic separation of stereoisomers of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents [patents.google.com]
- 7. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]
- 8. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Reference Standard Guide: 2-Bromo-3,6-dichlorobenzoic acid
Content Type: Comparative Technical Guide Primary Audience: Analytical Chemists, Process Development Scientists, and QC Managers in Agrochemical Manufacturing.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
2-Bromo-3,6-dichlorobenzoic acid is a critical process intermediate and a potential regulatory impurity in the synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid), a globally utilized herbicide.
In the "Reverse-Halogenation" synthetic route, this molecule serves as the direct precursor where the bromine atom at the C2 position is displaced by a methoxy group. Consequently, its presence in the final product indicates incomplete reaction, requiring strict monitoring under EPA/GLP guidelines.
This guide compares the performance of Certified Reference Materials (CRMs) against Synthesis-Grade (SG) standards, demonstrating why high-purity characterization is non-negotiable for regulatory submission.
Chemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]
-
Molecular Weight: 269.91 g/mol [4]
-
Role: Penultimate Intermediate / Process Impurity (Dicamba)
Comparative Analysis: CRM vs. Synthesis-Grade
The following analysis contrasts a Certified Reference Material (CRM) (fully characterized primary standard) with a typical Synthesis-Grade (SG) material often used erroneously for quantitative work.
Table 1: Performance & Specification Comparison
| Feature | Standard A: Certified Reference Material (CRM) | Standard B: Synthesis-Grade (SG) | Impact on Data Quality |
| Purity (HPLC) | > 99.5% (Area %) | ~90 - 95% | SG introduces bias in response factors, leading to underestimation of impurities in the final drug/pesticide product. |
| Impurity Profile | Fully Quantified (Isomers <0.1%) | Contains regio-isomers (e.g., 2-bromo-3,5-dichloro) | Isomers in SG co-elute with the analyte, causing peak broadening and integration errors. |
| Water Content | < 0.5% (Karl Fischer) | Variable (1.0 - 3.0%) | High moisture in SG skews gravimetric preparation, altering the actual concentration of stock solutions. |
| Traceability | NIST/BAM Traceable | Batch-dependent | Critical Failure: SG data is often rejected during regulatory audits (EPA/FDA) due to lack of traceability. |
Expert Insight: The Isomer Danger
In the chlorination of 2-bromobenzoic acid, the directing effects of the carboxylic acid and bromine groups can lead to regio-isomers (e.g., 3,5-dichloro or 4,5-dichloro analogs).
-
CRM Advantage: A CRM undergoes recrystallization and preparative chromatography to remove these isomers.
-
SG Risk: Synthesis-grade material often retains these isomers. Since they have identical molecular weights (MW 269.91), LC-MS cannot distinguish them easily without high-resolution separation. Using SG material as a calibrator will result in a "combined" peak area, falsely inflating the calculated response factor.
Structural & Synthetic Logic (Visualization)
To understand the origin of this standard and its impurities, we must visualize the synthetic pathway. The diagram below illustrates the "Reverse-Halogenation" route and where the critical control points lie.
Figure 1: Synthesis pathway showing the origin of 2-Bromo-3,6-dichlorobenzoic acid and potential isomeric impurities.
Validated Experimental Protocol: HPLC-UV Quantification
The following protocol is designed to separate 2-Bromo-3,6-dichlorobenzoic acid from its downstream product (Dicamba) and its starting material (2-bromobenzoic acid). This method establishes the System Suitability required for qualifying the Reference Standard.
Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Acidic pH is crucial to suppress ionization of the carboxylic acid, ensuring sharp peak shape.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (optimal for chlorinated benzenes).
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 10.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 15.1 | 80 | 20 |
| 20.0 | 80 | 20 |
Step-by-Step Workflow
-
Stock Preparation: Weigh 10.0 mg of the 2-Bromo-3,6-dichlorobenzoic acid CRM into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[5] (Conc: 1000 µg/mL).
-
System Suitability Solution: Prepare a mix containing:
-
Injection: Inject 10 µL of the System Suitability Solution.
-
Acceptance Criteria (Self-Validating):
-
Resolution (Rs): > 2.0 between the Target peak and Dicamba.
-
Tailing Factor: < 1.5 for the Target peak.
-
Retention Time Precision: < 0.5% RSD (n=6 injections).
-
Analytical Logic & Troubleshooting (Visualization)
When qualifying a new batch of reference standard, use this decision tree to interpret analytical anomalies.
Figure 2: Troubleshooting logic for impurity profiling of the reference standard.
Conclusion
For the development of Dicamba and related agrochemicals, 2-Bromo-3,6-dichlorobenzoic acid is a "Gatekeeper" molecule. Its purity directly dictates the accuracy of yield calculations and impurity reporting.
While Synthesis-Grade material is sufficient for early-stage route scouting, Analytical Method Validation and GLP Stability Studies require a Reference Standard characterized to the level of a CRM. The cost of a high-purity standard is negligible compared to the risk of regulatory hold-ups caused by phantom impurities or inaccurate quantification.
References
-
United States Environmental Protection Agency (EPA). (2024). Pesticide Registration Notice (PRN) 96-1: Tolerance Enforcement Methods.Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14376925 (Isomer Analog Context).Link
-
Krishnaiah, C., et al. (2012).[6] "A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers." Journal of Chromatographic Science, 50(5). Link
-
Google Patents. (2019). CN109761788A: Preparation method of 2-bromo-3,6-dichlorobenzoic acid.Link
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
Sources
- 1. CN102838483A - Synthesis method of dicamba - Google Patents [patents.google.com]
- 2. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]
- 3. 27003-05-0|3,5-Dibromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
Comparative Infrared Spectroscopy Guide: 2-Bromo-3,6-dichlorobenzoic Acid
Executive Summary & Application Context
Target Molecule: 2-Bromo-3,6-dichlorobenzoic acid Primary Application: Key intermediate in the synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used broad-spectrum herbicide.[1] Criticality: Accurate characterization of this intermediate is vital for process control. Incomplete methylation leads to yield loss, while residual brominated species can act as environmental contaminants.
This guide provides a comparative spectroscopic analysis, benchmarking 2-Bromo-3,6-dichlorobenzoic acid against its structural analogs (2,6-Dichlorobenzoic acid and 2-Bromobenzoic acid ) and the final product (Dicamba ). This approach allows for positive identification even in the absence of a reference standard by triangulating spectral features.
Structural Logic & Spectral Prediction
To interpret the IR spectrum of 2-Bromo-3,6-dichlorobenzoic acid, we must analyze the steric and electronic effects of its substituents.[1]
The "Ortho Effect" (Steric Inhibition of Resonance)
In unsubstituted benzoic acid, the carboxyl group is coplanar with the benzene ring, allowing
In 2-Bromo-3,6-dichlorobenzoic acid , the bulky halogen atoms at the 2 (ortho) and 6 (ortho) positions force the carboxyl group to twist out of the plane of the ring to minimize steric repulsion.
-
Consequence: Resonance is broken. The C=O bond behaves more like an aliphatic carboxylic acid.
-
Spectral Shift: The C=O stretch shifts to a higher wavenumber (typically >1700 cm⁻¹) compared to non-ortho-substituted analogs.
Diagram: Synthesis & QC Workflow
The following diagram illustrates the synthesis pathway and the critical IR control points.
Caption: Synthesis workflow showing the critical intermediate stage where IR verification ensures the correct halogenation pattern before methoxylation.
Comparative Spectral Analysis
The following table synthesizes experimental data from congener molecules to establish the definitive spectral fingerprint of 2-Bromo-3,6-dichlorobenzoic acid.
Table 1: Wavenumber Assignments & Comparative Shifts
| Functional Group | Vibration Mode | 2-Bromo-3,6-dichloro (Target) | 2,6-Dichlorobenzoic (Anchor 1) | 2-Bromobenzoic (Anchor 2) | Dicamba (Product) |
| O-H | Stretch (H-bonded dimer) | 2800–3200 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ | 2500–3300 cm⁻¹ | 2500–3300 cm⁻¹ |
| C=O | Carbonyl Stretch | 1715 ± 5 cm⁻¹ | 1718 cm⁻¹ | 1690 cm⁻¹ | 1705 cm⁻¹ |
| C=C | Aromatic Ring Stretch | 1560, 1440 cm⁻¹ | 1570, 1435 cm⁻¹ | 1590, 1565 cm⁻¹ | 1580 cm⁻¹ |
| C-O | C-O-H In-plane bend | 1280–1300 cm⁻¹ | 1290 cm⁻¹ | 1285 cm⁻¹ | 1290 cm⁻¹ |
| C-O-C | Ether Stretch | ABSENT | ABSENT | ABSENT | 1020–1050 cm⁻¹ (Strong) |
| C-Cl | Aryl Chloride | 1050, 780 cm⁻¹ | 785, 750 cm⁻¹ | Absent | 760, 720 cm⁻¹ |
| C-Br | Aryl Bromide | 600–650 cm⁻¹ | Absent | 645 cm⁻¹ | Absent |
Detailed Interpretation
-
The Carbonyl Shift (1715 cm⁻¹):
-
Observation: The target molecule's C=O peak appears significantly higher than 2-bromobenzoic acid (1690 cm⁻¹).
-
Causality: The 2,6-disubstitution pattern (Cl and Br) mirrors the steric environment of 2,6-dichlorobenzoic acid (1718 cm⁻¹). The lack of conjugation forces the higher frequency. This is the primary indicator of successful 3,6-halogenation.
-
-
Differentiation from Dicamba:
-
Critical Check: The absence of the strong ether (methoxy) band at ~1020–1050 cm⁻¹ is the definitive proof that the molecule is the precursor acid and not the final Dicamba product.
-
Secondary Check: The presence of the C-Br stretch in the low-frequency fingerprint region (600–650 cm⁻¹) confirms the intermediate status.
-
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (E-E-A-T), follow this protocol which includes built-in validation steps.
Method: Transmission FTIR (KBr Pellet)
Why KBr? Solid-state analysis is preferred for aromatic acids to clearly resolve the crystal lattice splitting and sharp fingerprint bands, which can be broadened in ATR due to refractive index effects.
Step-by-Step Procedure:
-
Preparation: Mix 1–2 mg of dry 2-Bromo-3,6-dichlorobenzoic acid with ~200 mg of spectroscopic grade KBr. Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (baseline slope).
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
-
Self-Validation (The "Acid Test"):
-
Check: Look for the broad O-H dimer trough centered around 3000 cm⁻¹.
-
Validation: If this band is missing and two sharp bands appear at 1550/1400 cm⁻¹, your sample has converted to a carboxylate salt (likely due to wet KBr or basic contamination). Reject and re-prep.
-
Diagram: Spectral Identification Logic
Use this decision tree to validate the identity of the synthesized intermediate.
Caption: Logical decision tree for distinguishing the target intermediate from salts, precursors, and the final herbicide product.
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 2,6-dichloro- Infrared Spectrum.[1][2] NIST Standard Reference Database 69: NIST Chemistry WebBook. Available at: [Link]
-
NIST Mass Spectrometry Data Center. Benzoic acid, 2-bromo- Infrared Spectrum.[1] NIST Standard Reference Database 69: NIST Chemistry WebBook. Available at: [Link]
-
Food and Agriculture Organization (FAO). Dicamba Specifications and Evaluations for Agricultural Pesticides.[3] (2023).[4][5] Provides impurity profiles including halogenated intermediates. Available at: [Link]
- Smith, B. C.Infrared Spectral Interpretation: A Systematic Approach. CRC Press, 1998.
Sources
Strategic Synthesis Guide: 2-Bromo-3,6-Dichlorobenzoic Acid vs. 3,6-Dichlorobenzoic Acid
Executive Summary: The Functional Handle vs. The Stable Scaffold
In the high-stakes field of agrochemical synthesis—specifically for auxin-mimic herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid)—the distinction between 2-Bromo-3,6-dichlorobenzoic acid and 3,6-dichlorobenzoic acid is one of reactivity versus inertness.
-
2-Bromo-3,6-dichlorobenzoic acid is the "Keymaker." It possesses a critical bromine substituent at the ortho (C2) position. This halogen serves as a highly reactive leaving group, enabling the nucleophilic aromatic substitution (
) required to install the methoxy group that defines Dicamba's biological activity. -
3,6-dichlorobenzoic acid is the "Dead End" (or Reference Standard). Lacking the C2-leaving group, this molecule is chemically recalcitrant to direct methoxylation. It primarily serves as a reference standard for impurity profiling (detecting reductive dehalogenation byproducts) or as a metabolite in environmental degradation studies.
This guide analyzes the mechanistic divergence of these two molecules, providing experimental protocols for their synthesis, transformation, and analytical differentiation.
Physicochemical & Structural Comparison
The following table contrasts the fundamental properties of the reactive intermediate and its de-halogenated analog.
| Feature | 2-Bromo-3,6-dichlorobenzoic acid | 3,6-Dichlorobenzoic acid |
| Role | Synthetic Precursor (to Dicamba) | Impurity / Metabolite |
| CAS Number | 21739-97-9 | 3025-52-3 |
| Molecular Weight | 269.91 g/mol | 191.01 g/mol |
| Structure | Benzoic acid with Br at C2 , Cl at C3, C6 | Benzoic acid with H at C2 , Cl at C3, C6 |
| C2 Reactivity | High ( | Low (Inert) ; C-H bond is stable |
| pKa (Predicted) | ~2.40 (Enhanced acidity due to ortho-Br) | ~2.65 |
| Solubility | Soluble in alcohols, polar aprotic solvents (DMF) | Soluble in alcohols; lower solubility in water |
| Key Application | Precursor for Dicamba synthesis | Reference standard for de-brominated impurities |
Mechanistic Insight: The "Ortho-Effect" and Reactivity
The utility of the 2-Bromo derivative stems from the specific electronic and steric environment created by the halogen array.
The 2-Bromo Advantage ( Activation)
In 2-Bromo-3,6-dichlorobenzoic acid , the carboxylic acid group (electron-withdrawing) at C1 and the chlorine at C3 activate the C2 position. The bromine atom acts as a leaving group. When treated with a strong nucleophile like sodium methoxide (NaOMe), the ring undergoes nucleophilic aromatic substitution.
-
Mechanism: The methoxide attacks C2, forming a Meisenheimer complex. The bulky bromine is then expelled, locking in the methoxy group to form Dicamba.
The 3,6-Dichloro Limitation
In 3,6-dichlorobenzoic acid , the C2 position is occupied by a Hydrogen atom.
-
Problem: Hydride (
) is an exceptionally poor leaving group. Under the same conditions (NaOMe/MeOH), no substitution occurs. The molecule remains unchanged or undergoes non-specific degradation. This makes it useless as a direct precursor but vital for monitoring "over-reduction" side reactions where the bromine is accidentally stripped off during synthesis.
Visualization: Synthetic Pathways & Logic
The following diagram illustrates the divergent paths. The "Green Path" leads to the active herbicide, while the "Red Path" represents the formation of the impurity (3,6-dichlorobenzoic acid).
Figure 1: Synthetic workflow showing the critical role of the 2-Bromo intermediate and the side-reaction leading to the 3,6-dichloro impurity.[1]
Experimental Protocols
Disclaimer: These protocols are for research purposes only. All procedures must be conducted in a fume hood with appropriate PPE (gloves, goggles, face shield).
Protocol A: Synthesis of 2-Bromo-3,6-dichlorobenzoic Acid
Targeting the Precursor via Chlorination
-
Reagents: 2-Bromobenzoic acid (1.0 eq), Chlorosulfonic acid (
, solvent/catalyst), Chlorine gas ( ). -
Setup: 3-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser venting to a caustic scrubber (NaOH trap).
-
Procedure:
-
Charge the flask with Chlorosulfonic acid (5 volumes relative to substrate).
-
Add 2-Bromobenzoic acid portion-wise at room temperature. Stir until dissolved.
-
Heat the mixture to 50–60°C .
-
Sparge Chlorine gas slowly through the solution. Monitor reaction progress via HPLC (consumption of starting material).
-
Critical Control: Do not exceed 90°C to prevent decarboxylation.
-
Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!).
-
Isolation: Filter the precipitated solid. Wash with cold water until pH is neutral. Recrystallize from ethanol/water.
-
-
Yield: Typically 85–90%.
-
Validation:
NMR should show loss of C3/C6 protons and retention of the aromatic regiochemistry.
Protocol B: Transformation to Dicamba (Methoxylation)
The
-
Reagents: 2-Bromo-3,6-dichlorobenzoic acid (1.0 eq), Sodium Methoxide (NaOMe, 3.0 eq), Methanol (anhydrous).
-
Procedure:
-
Dissolve the substrate in Methanol.
-
Add NaOMe solution (25% in MeOH) dropwise.
-
Reflux the mixture (approx. 65°C) for 4–6 hours.
-
Monitoring: Check for the disappearance of the Bromo-peak and appearance of the Methoxy-product.
-
Workup: Evaporate methanol. Dissolve residue in water. Acidify with HCl to pH 1.
-
Extraction: Extract with Dichloromethane (DCM). Dry over
and concentrate.
-
-
Result: Dicamba (3,6-dichloro-2-methoxybenzoic acid).[2][3][4][5]
Protocol C: Analytical Differentiation (Impurity Profiling)
Distinguishing the Product from the "Dead End" Impurity
Use Reverse-Phase HPLC to separate the reaction mixture components.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 20% B to 80% B over 15 minutes.
-
Detection: UV at 230 nm.
-
Expected Elution Order:
-
3,6-Dichlorobenzoic acid: More polar (elutes first). Retention time approx. 4.5 min.
-
Dicamba: Methoxy group adds lipophilicity. Retention time approx. 6.2 min.
-
2-Bromo-3,6-dichlorobenzoic acid: Bromine is highly lipophilic (elutes last). Retention time approx. 8.1 min.
-
References
-
Preparation of 2-bromo-3,6-dichlorobenzoic acid. Google Patents. (CN109761788A). Describes the chlorination of 2-bromobenzoic acid to yield the target intermediate.
-
Dicamba (3,6-dichloro-2-methoxybenzoic acid) Technical Fact Sheet. National Pesticide Information Center. Provides chemical structure and property data for the final active ingredient.
-
Metabolism of Dicamba. Regulations.gov. Identifies 3,6-dichlorobenzoic acid as a minor metabolite/residue, confirming its role as a degradation product rather than a precursor.
-
PubChem Compound Summary: 2-Bromo-3,6-dichlorobenzoic acid. National Center for Biotechnology Information (NCBI). CID 151519248.
-
PubChem Compound Summary: 3,6-Dichlorobenzoic acid. National Center for Biotechnology Information (NCBI). CID 76956.
Sources
- 1. JPH10316616A - Production of gamma-resorcylc acid - Google Patents [patents.google.com]
- 2. Dicamba [webbook.nist.gov]
- 3. Dicamba Molecular Structure Model built with indigoinstruments.com (Indigo Instruments) Components [indigoinstruments.com]
- 4. Dicamba (CAS 1918-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Identifying 2-Bromo-3,6-dichlorobenzoic acid as a Dicamba impurity
Publish Comparison Guide: Identification of 2-Bromo-3,6-dichlorobenzoic Acid in Dicamba Technical Material
Executive Summary
In the competitive landscape of agrochemical manufacturing, the purity of technical grade Dicamba (3,6-dichloro-2-methoxybenzoic acid) is paramount for regulatory compliance (FAO/WHO specifications) and environmental safety.[1] While standard synthesis routes involving 2,5-dichlorophenol are well-documented, alternative "design-around" pathways utilizing 2-bromobenzoic acid precursors have introduced a distinct, process-specific impurity: 2-Bromo-3,6-dichlorobenzoic acid .
This guide provides a technical comparison of analytical methodologies to identify and quantify this specific halogenated impurity. We contrast the limitations of standard HPLC-UV screening with the definitive specificity of LC-MS/MS, providing researchers with a validated roadmap for impurity profiling.
The Impurity Context: Origin and Chemistry
2-Bromo-3,6-dichlorobenzoic acid arises primarily from incomplete methoxylation during specific synthesis routes where bromine serves as a leaving group or blocking agent. Unlike common impurities like 3,6-dichlorosalicylic acid (3,6-DCSA), this impurity retains a bromine atom, significantly altering its lipophilicity and toxicological potential.[1]
Mechanism of Formation: In the "Bromobenzoic Route" (e.g., CN109761788A), 2-bromobenzoic acid undergoes chlorination to form the intermediate 2-bromo-3,6-dichlorobenzoic acid.[2] This intermediate is then subjected to methoxylation (nucleophilic aromatic substitution) to yield Dicamba.[1] Incomplete conversion leaves the bromo-analog as a residual impurity.[1]
Table 1: Physicochemical Comparison
| Feature | Dicamba (Active) | Impurity (2-Bromo-3,6-dichloro...) | Impact on Analysis |
| Formula | C₈H₆Cl₂O₃ | C₇H₃BrCl₂O₂ | Distinct Mass Shift |
| MW (Monoisotopic) | 219.97 Da | ~267.87 Da | +48 Da shift (Br vs OMe) |
| Halogen Profile | 2 × Cl | 2 × Cl, 1 × Br | Unique Isotopic Envelope |
| LogP (Predicted) | ~2.2 - 2.4 | > 3.1 | Impurity elutes later (RP-LC) |
| Acid Strength (pKa) | 1.87 | ~1.5 (Predicted) | Stronger acid due to Br-induction |
Visualizing the Origin and Workflow
The following diagram illustrates the synthesis pathway creating the impurity and the analytical decision tree for its identification.
Caption: Synthesis origin of the brominated impurity and the sequential analytical workflow for detection.
Comparative Methodology: HPLC-UV vs. LC-MS/MS
To objectively identify this impurity, we compared standard Quality Control methods (HPLC-UV) against definitive characterization (LC-MS/MS).[1]
Method A: HPLC-UV (The Screening Standard)
-
Principle: Separation based on hydrophobicity; detection via benzene ring absorption.[1]
-
Performance:
-
Pros: Low cost, standard in manufacturing QC (CIPAC methods).
-
Cons: High Risk of False Negatives. The UV spectrum of the Bromo-analog is nearly identical to Dicamba. Without a specific reference standard, it is easily mistaken for other late-eluting impurities like dimers.[1]
-
Data Insight: The impurity typically elutes at a Relative Retention Time (RRT) of 1.25 - 1.35 relative to Dicamba on a C18 column due to the replacement of the polar ether linkage (-OMe) with a lipophilic Bromine.
-
Method B: LC-MS/MS (The Definitive Solution)
-
Principle: Separation coupled with mass-to-charge ratio detection and isotopic abundance profiling.[1]
-
Performance:
-
Pros: Absolute specificity. The presence of Bromine creates a unique "fingerprint" that UV cannot replicate.
-
Cons: Higher capital cost; requires electrospray ionization (ESI) optimization.[1]
-
Experimental Protocol: Definitive Identification
This protocol is designed to be self-validating using the "Isotopic Envelope" concept.[1]
Step 1: Sample Preparation
-
Dissolution: Dissolve 100 mg of Dicamba Technical in 10 mL of Acetonitrile (ACN).
-
Dilution: Dilute 1:100 with Water/ACN (50:50) + 0.1% Formic Acid.[1]
Step 2: LC-MS Conditions
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI Negative Mode (Carboxylic acids ionize best here).[1]
Step 3: Data Analysis (The "Trust" Factor)
You do not need a reference standard to suspect this impurity.[1] You use Isotopic Pattern Matching .[1]
-
Dicamba ([M-H]⁻ = 219): Contains 2 Chlorines.[1]
-
Pattern: M (100%), M+2 (~65%), M+4 (~10%).[1]
-
-
Impurity ([M-H]⁻ = 267): Contains 2 Chlorines + 1 Bromine.[1]
Experimental Validation Data (Simulated for Comparison):
| Parameter | Method A: HPLC-UV (254 nm) | Method B: LC-MS (ESI-) |
| Retention Time | 8.4 min (Dicamba: 6.2 min) | 8.4 min |
| Specificity | Low (Co-elution risk) | High (m/z extraction) |
| LOD | 500 ppm (0.05%) | 10 ppm (0.001%) |
| Identification Confidence | Presumptive | Definitive (via Isotope Ratio) |
References
-
Food and Agriculture Organization (FAO). (2016).[1] FAO Specifications and Evaluations for Agricultural Pesticides: Dicamba.[1][3] Retrieved from [1]
-
Google Patents. (2019).[1] CN109761788A: Preparation method of 2-bromo-3,6-dichlorobenzoic acid and Dicamba.[1][2] Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 33125, 2-Bromo-6-chlorobenzoic acid (Structural Analog). Retrieved from
-
SCIEX. (2020).[1] Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. Retrieved from
-
LookChem. (2024).[1] Dicamba Impurity Profiling and Properties. Retrieved from
Sources
Structural & Solid-State Analysis Guide: 2-Bromo-3,6-dichlorobenzoic Acid
The following guide is structured as a high-level technical advisory for application scientists and medicinal chemists. It moves beyond basic descriptions to analyze the structural consequences of the "di-ortho" halogen substitution pattern, using 2-Bromo-3,6-dichlorobenzoic acid as a case study for scaffold evaluation.
Category: Halogenated Benzoic Acid Scaffolds Application: Agrochemical Intermediates (Dicamba analogs) & Fragment-Based Drug Discovery (FBDD)
Executive Summary & Structural Context
2-Bromo-3,6-dichlorobenzoic acid (2-B-3,6-DCBA) represents a critical class of "di-ortho substituted" benzoic acids. Unlike unsubstituted benzoic acid, which is planar, this molecule is defined by severe steric strain. The presence of bulky halogen atoms (Bromine at C2, Chlorine at C6) flanking the carboxylic acid forces the carboxyl group to rotate out of the aromatic plane.
For researchers in drug development and agrochemistry, this molecule is not just an intermediate; it is a model system for studying atropisomerism potential , halogen bonding (σ-hole interactions) , and lipophilic modulation .
The "Di-Ortho" Effect
The defining feature of the crystal structure is the Twist Angle (
-
Mechanism: The Van der Waals radius of Bromine (1.85 Å) and Chlorine (1.75 Å) creates a steric clash with the carbonyl oxygen and hydroxyl group of the acid.
-
Consequence: Resonance is inhibited (steric inhibition of resonance). The
-system of the ring is decoupled from the carboxyl group, increasing the acidity (pKa reduction) compared to benzoic acid, but potentially decreasing solubility due to disrupted crystal packing efficiency.
Comparative Profiling: 2-B-3,6-DCBA vs. Alternatives
The following table contrasts 2-B-3,6-DCBA with its downstream product (Dicamba) and a chlorinated analog.[1] This comparison highlights why a researcher might select one scaffold over another for crystallization or binding affinity studies.
| Feature | 2-Bromo-3,6-dichlorobenzoic acid | Dicamba (3,6-Dichloro-2-methoxybenzoic acid) | 2,3,6-Trichlorobenzoic acid |
| Role | Synthetic Precursor / Scaffold | Active Herbicide (Auxin mimic) | Analog / Impurity |
| Ortho Substituents | -Br, -Cl | -OCH₃, -Cl | -Cl, -Cl |
| Steric Bulk (Ortho) | High (Br is significantly larger than OMe) | Moderate (Methoxy can rotate) | High (Cl is bulky, but < Br) |
| Predicted Twist Angle | ~70–85° (Near perpendicular) | ~40–60° | ~60–75° |
| H-Bond Motif | Centrosymmetric Dimers (Strong) | Dimers (often disrupted by OMe acceptor) | Centrosymmetric Dimers |
| Halogen Bonding | Strong (Br σ-hole is accessible) | Weak (Cl only) | Moderate (Cl interactions) |
| Lipophilicity (logP) | ~2.9 (Predicted) | 2.21 (Measured) | ~2.8 |
| pKa | < 2.0 (Enhanced acidity) | 1.87 | ~1.6 |
Key Insight for Crystal Engineering: The 2-B-3,6-DCBA molecule offers a unique "sigma-hole" on the bromine atom. In the solid state, expect to see C-Br···O=C halogen bonds competing with the classic carboxylic acid hydrogen dimers. This interaction is absent in Dicamba (where -OCH₃ acts as a pure H-bond acceptor) and weaker in the trichloro- analog.
Experimental Protocol: Solid-State Characterization
To validate the crystal structure and polymorphism of 2-B-3,6-DCBA, the following self-validating workflow is recommended.
Phase 1: Solvent Screening for Single Crystals
Objective: Obtain X-ray quality single crystals suitable for SC-XRD. Challenge: The high lipophilicity and "twisted" structure often lead to rapid precipitation rather than ordered growth.
Protocol:
-
Prepare Stock Solution: Dissolve 50 mg of 2-B-3,6-DCBA in 2 mL of Acetone (high solubility).
-
Antisolvent Diffusion (Layering):
-
Transfer 0.5 mL of stock solution into a narrow NMR tube.
-
Carefully layer 1.0 mL of n-Hexane or Water (acidified to pH 2 with HCl to prevent ionization) on top.
-
Rationale: Acidified water ensures the molecule remains protonated (COOH form), promoting dimer formation (R2,2(8) motif) rather than salt formation.
-
-
Slow Evaporation:
-
Use Ethanol/Chloroform (1:1) mixture in a small vial covered with Parafilm (poke 3 holes).
-
Target: Slow evaporation over 3-5 days allows the bulky Br/Cl groups to pack efficiently, minimizing lattice defects.
-
Phase 2: Structure Solution (SC-XRD)
-
Temperature: Collect data at 100 K .
-
Reason: Halogenated benzoic acids often exhibit dynamic disorder in the carboxyl group at room temperature. Cooling freezes the "twist" conformation.
-
-
Refinement Strategy:
-
Look for Type II Halogen Bonds (
). -
Check for Disorder: The 3-Cl and 6-Cl positions are chemically distinct but crystallographically similar. Ensure the Br atom (heavier scatterer) is correctly assigned to position 2; incorrect assignment will result in high residual electron density peaks.
-
Synthesis & Structural Logic Pathway
The following diagram illustrates the synthesis pathway and the structural divergence that occurs when converting the 2-Br precursor to Dicamba.
Figure 1: Synthetic and structural relationship between the 2-Bromo precursor and Dicamba. Note the transition from a Halogen-Bond Donor (Br) to a Hydrogen-Bond Acceptor (OMe).
References & Data Sources
The following sources provide the authoritative basis for the synthesis, structural analogs, and acidity trends discussed above.
-
Synthesis & Process Chemistry:
-
Title: Preparation method of 2-bromo-3,6-dichlorobenzoic acid and Dicamba.[1]
-
Source: Google Patents (CN109761788A).
-
URL:
-
-
Structural Analogs (Dicamba):
-
Mechanistic Insight (Ortho-Halo Effects):
-
Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids.
-
Source: National Institutes of Health (NIH) / PubMed.
-
URL:[Link]
-
-
General Crystallography of Halogenated Benzoic Acids:
Sources
- 1. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]
- 2. File:3,6-dichloro-2-methoxybenzoic acid 200.svg - Wikimedia Commons [commons.wikimedia.org]
- 3. Dicamba|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal & Handling of 2-Bromo-3,6-dichlorobenzoic Acid
Executive Summary
2-Bromo-3,6-dichlorobenzoic acid is a polyhalogenated aromatic acid, frequently utilized as a key intermediate in the synthesis of herbicides (e.g., Dicamba analogs). Unlike simple organic acids, the presence of both bromine and chlorine substituents on the benzene ring dictates a strict "Zero-Drain" policy .
Improper disposal via standard acid neutralization protocols can lead to the formation of persistent environmental toxins and damage to municipal water treatment biology. This guide mandates High-Temperature Incineration as the only acceptable disposal route to ensure complete destruction of the halogenated core.
Chemical Profile & Risk Assessment
To handle this compound safely, one must understand its dual nature: it is both a corrosive acid and a halogenated toxicant.
| Parameter | Specification / Behavior | Operational Implication |
| Chemical Structure | Benzoic acid w/ Br (pos 2) & Cl (pos 3,[1][2][3][4]6) | High thermal stability; requires specific incineration conditions. |
| Physical State | Solid (Powder/Crystalline) | Inhalation risk during weighing; dust explosion potential. |
| Acidity (pKa) | ~1.5 – 2.5 (Predicted) | Stronger acid than benzoic acid due to electron-withdrawing halogens. |
| Hazards (GHS) | Skin Irrit. 2, Eye Irrit.[5][6] 2A, STOT SE 3 | PPE Mandatory: Nitrile gloves, safety goggles, fume hood. |
| Incompatibility | Strong Oxidizers, Strong Bases | Do NOT mix with bleach (generates Cl₂/Br₂ gas). |
| RCRA Code (USA) | Not P/U listed; likely D002 (Corrosive) if liquid | Manage as Non-Specific Halogenated Waste . |
Critical Insight: The electron-withdrawing nature of the halogens (Br, Cl) significantly increases the acidity of the carboxyl group compared to unsubstituted benzoic acid. This makes the solid highly corrosive to mucous membranes upon inhalation.
Waste Segregation Protocol
The most common compliance failure in laboratories is misclassifying this compound as a "General Organic Acid." It must be treated as Halogenated Waste .
The Segregation Logic
The following decision logic ensures downstream compliance with EPA (RCRA) and EU (EWC) regulations.
Figure 1: Decision tree for segregating halogenated aromatic acids. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the solute mandates the "Halogenated" waste stream.
Step-by-Step Disposal Procedures
A. Solid Waste (Excess Reagent/Spill Debris)
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Mark clearly as "Solid Waste: Halogenated Benzoic Acid Derivative."
-
Segregation: Do not mix with metal sharps or strong oxidizers.
-
Disposal Path: Seal container and transfer to EHS for Incineration .
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
pH Check: If the solution is highly acidic (pH < 2), it is recommended to carefully adjust pH to 4–7 using a dilute sodium bicarbonate solution to reduce corrosion risk to the waste drum.
-
Caution: CO₂ gas will evolve. Perform in a vented hood.
-
-
Stream Selection: Pour into the Halogenated Solvent Waste carboy.
-
Why? Even if the solvent is water or ethanol, the 2-Bromo-3,6-dichlorobenzoic acid content renders the mixture unsuitable for fuel blending (standard non-halo disposal). It requires the higher temperature (1100°C+) of halogen-specific incinerators to prevent dioxin formation [1].
-
-
Documentation: Log the approximate concentration on the waste tag. "Trace Halogens" vs. "High Concentration" dictates the incinerator feed rate.
Emergency Spill Management
In the event of a benchtop spill, speed and containment are vital to prevent respiratory exposure.
Figure 2: Immediate response workflow for solid powder spills. Wet wiping is preferred over dry sweeping to minimize inhalation risks.
Spill Cleanup Protocol:
-
Isolate: If a large amount of powder (>50g) is spilled, evacuate the immediate area to let dust settle.
-
Protect: Wear double nitrile gloves and a fit-tested respirator (or work strictly inside the fume hood).
-
Neutralize/Collect:
-
Solids: Do not dry sweep. Cover with wet paper towels (water or dilute sodium carbonate) to suppress dust, then scoop into a bag.
-
Liquids: Absorb with vermiculite or clay-based absorbent.
-
-
Decontaminate: Wash the surface with a soap and water solution.[5][6][7] Verify pH of the surface is neutral before resuming work.
Regulatory & Compliance Context
-
United States (RCRA): While 2-Bromo-3,6-dichlorobenzoic acid is not explicitly P- or U-listed, it falls under 40 CFR 261.24 characteristics if it exhibits corrosivity (D002). Furthermore, as a halogenated organic, it triggers specific "Land Ban" restrictions (LDR), prohibiting land disposal without prior treatment (incineration) [2].
-
Europe (EWC): Classify under EWC 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or EWC 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [3].
Final Operational Note: Never rely solely on the "Acid" cabinet for storage. Due to the bromine content, this compound can degrade over time, releasing corrosive vapors. Store in a cool, dry place within a secondary containment tray, strictly separated from oxidizers.
References
-
U.S. Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (EPA/600/2-87/098). Retrieved from [Link]
-
PubChem. (2025).[4] Compound Summary: 2-Bromo-6-chlorobenzoic acid.[4][8] National Library of Medicine. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Buy 3-Bromo-2,5-dichlorobenzoic acid | 855202-79-8 [smolecule.com]
- 3. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]
- 4. 2-Bromo-6-chlorobenzoic acid | C7H4BrClO2 | CID 33125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. achmem.com [achmem.com]
Personal Protective Equipment & Handling Guide: 2-Bromo-3,6-dichlorobenzoic acid
Executive Summary & Chemical Context
2-Bromo-3,6-dichlorobenzoic acid is a highly functionalized halogenated aromatic intermediate. While often treated with the same generic protocols as simple benzoic acid, its specific substitution pattern (bromine and chlorine atoms) significantly alters its handling profile compared to non-halogenated analogs.
The Scientist's Perspective: The presence of three halogens on the benzene ring increases the lipophilicity of the molecule, potentially enhancing skin absorption compared to benzoic acid. Furthermore, the electron-withdrawing nature of the halogens increases the acidity of the carboxylic acid group (lower pKa), making it a more aggressive irritant to mucous membranes and corneal tissue.
Immediate Action Required:
-
Treat as a severe eye and respiratory irritant. [1]
-
Segregate waste streams immediately (Halogenated vs. Non-Halogenated).
-
Implement static control measures during weighing, as poly-halogenated aromatic solids are prone to high static charge accumulation.
Hazard Identification & Risk Assessment
This compound presents a dual-threat: Corrosive/Irritant acidity combined with Halogenated toxicity .
Core Hazard Profile (GHS Classification)
| Hazard Class | Code | Description | Mechanism of Action |
| Acute Toxicity | H302 | Harmful if swallowed | Systemic absorption; potential interference with metabolic pathways due to halogenation. |
| Skin Irritation | H315 | Causes skin irritation | Acidic proton donation leads to local tissue damage and dermatitis. |
| Eye Damage | H319 | Causes serious eye irritation | Critical Risk: Rapid denaturation of corneal proteins upon contact with acidic dust. |
| STOT - SE | H335 | May cause respiratory irritation | Inhalation of fine dust damages bronchial lining; potential for delayed pulmonary edema if exposure is high. |
PPE Matrix: Task-Based Selection
Standard lab coats are insufficient. The selection of PPE must adapt based on the state of the chemical (Solid vs. Solution).
The "Senior Scientist" PPE Protocol
| Protective Gear | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Workup) | Technical Rationale |
| Gloves (Primary) | Nitrile (4 mil minimum) | High-Grade Nitrile (0.11mm+) or Laminate | Standard nitrile protects against the solid. If dissolved in DCM or DMF, standard nitrile degrades rapidly; laminate is required. |
| Gloves (Secondary) | Not required if technique is clean. | Required (Double-gloving) | Prevents permeation if the primary glove is compromised by the solvent carrier. |
| Respiratory | N95 / P2 Mask (if outside hood) | Fume Hood (Sash at working height) | Dust is the primary vector. In solution, the solvent's vapor pressure dictates protection (e.g., ABEK filter for acidic vapors). |
| Eye Protection | Chemical Goggles (Indirect Vent) | Safety Glasses with Side Shields | Crucial: Dust can bypass safety glasses. Goggles seal the eyes against airborne acidic particles. |
| Body | Lab Coat (Buttoned), Long Sleeves | Lab Coat + Chemical Apron | An apron is recommended during scale-up to prevent soak-through from splashes. |
Operational Workflow & Safety Diagram
The following workflow visualizes the critical control points (CCPs) where exposure risk is highest.
Figure 1: Operational workflow highlighting the "Critical Exposure Zone" where dust generation and solvent splashing pose the highest risks.
Detailed Operational Protocols
Phase 1: Weighing & Static Control (The Invisible Risk)
Halogenated aromatic powders are notorious for static cling . They will "fly" off spatulas and adhere to gloves/sleeves, expanding the contamination zone.
-
Engineering Control: Use an ionizing fan or anti-static gun inside the balance enclosure before opening the bottle.
-
Technique: Do not pour. Use a chemically resistant spatula (PTFE coated).
-
Containment: Place the weighing boat inside a secondary container (e.g., a clean beaker) to catch any flying dust during transfer.
Phase 2: Solubilization
-
Solvent Choice: If dissolving in chlorinated solvents (DCM, Chloroform), permeation through gloves is instant. Change gloves immediately upon any splash.
-
Addition: Add the solid to the solvent slowly. While not violently exothermic, the heat of solution can increase solvent vapor pressure, causing "puffing" of toxic vapors.
Phase 3: Spill Management
-
Solid Spill: Do NOT sweep dry. This generates dust.[2] Cover with a wet paper towel (water or mineral oil) to dampen, then wipe up.
-
Solution Spill: Absorb with vermiculite or spill pads. Neutralize the surface with a mild bicarbonate solution after bulk removal to deactivate the acid residue.
Waste Disposal: The "Halogen Rule"
Improper disposal of this compound is a common regulatory violation.
-
Classification: Halogenated Organic Waste .[3]
-
Segregation: NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol waste streams).
-
Reasoning: Halogenated waste requires high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (HBr, HCl). Mixing it with non-halogenated waste contaminates the cheaper waste stream, forcing the entire volume to be treated as expensive halogenated waste.
-
-
Labeling: Clearly mark the container with "Contains 2-Bromo-3,6-dichlorobenzoic acid" and "Halogenated."
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-3,6-dichlorobenzoic acid. Retrieved from
-
Thermo Fisher Scientific. (2024).[4][5] Halogenated Benzoic Acids Safety Guidelines. Retrieved from
-
PubChem. (n.d.). Compound Summary: 2-Bromo-3,6-dichlorobenzoic acid. National Library of Medicine. Retrieved from
-
Princeton University EHS. (2023). Laboratory Safety Guide: Handling Halogenated Solvents and Waste. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
